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  • Product: 2-Amino-6-(aminomethyl)benzothiazole
  • CAS: 496841-89-5

Core Science & Biosynthesis

Foundational

The Rising Profile of 2-Amino-6-(aminomethyl)benzothiazole Derivatives in Therapeutic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and wide spectrum of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and wide spectrum of biological activities. Among its numerous derivatives, the 2-aminobenzothiazole core has garnered significant attention, serving as a versatile template for the design of novel therapeutic agents. This technical guide focuses on a specific, yet underexplored, subclass: 2-Amino-6-(aminomethyl)benzothiazole derivatives . While direct research on this particular substitution pattern is emerging, this document synthesizes the vast knowledge of related 2-amino-6-substituted benzothiazoles to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will delve into the established anticancer, antimicrobial, and neuroprotective properties of analogous compounds, offering a predictive framework for the therapeutic promise of 2-amino-6-(aminomethyl)benzothiazole derivatives and guiding future research in this exciting area.

Introduction: The Benzothiazole Scaffold and the Significance of the 2-Amino-6-Substituted Motif

Benzothiazole, a bicyclic heterocyclic compound, is an integral feature of numerous synthetic and naturally occurring bioactive molecules.[1] Its derivatives are known to exhibit a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[2][3][4][5] The versatility of the benzothiazole ring system, particularly the ease of substitution at various positions, allows for the fine-tuning of its biological activity.

The 2-aminobenzothiazole moiety is a particularly fruitful starting point for drug discovery. The amino group at the C-2 position provides a key site for chemical modification, enabling the introduction of diverse functional groups to modulate potency and selectivity.[6] Furthermore, substitutions at the C-6 position of the benzene ring have been shown to be critical for a variety of biological activities.[1][6] While extensive research has explored derivatives with halo, methoxy, and nitro groups at the 6-position, the introduction of an aminomethyl group [-CH₂NH₂] presents a unique opportunity. This functional group can introduce a basic center, enhance water solubility, and provide a handle for further derivatization, potentially leading to novel pharmacological profiles.

This guide will, therefore, leverage the existing knowledge on 2-amino-6-substituted benzothiazoles to build a comprehensive understanding of the potential of the 6-(aminomethyl) derivatives.

Key Biological Activities: A Landscape of Therapeutic Potential

Based on the extensive literature on analogous compounds, 2-amino-6-(aminomethyl)benzothiazole derivatives are anticipated to exhibit a range of significant biological activities.

Anticancer Activity

2-Aminobenzothiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[6][7][8][9] The anticancer mechanisms are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Mechanisms of Action (Inferred):

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K).[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[9]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key anticancer mechanism, often observed as an arrest in the G2/M or sub-G1 phase.[9]

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent at the C-6 position significantly influences the anticancer potency. For instance, electron-withdrawing groups like nitro and halo groups have often been associated with enhanced activity.[6] The introduction of a basic aminomethyl group could potentially alter the electronic properties and binding interactions with target proteins, leading to novel SAR.

Quantitative Data on Analogous 2-Amino-6-Substituted Benzothiazoles:

6-SubstituentCancer Cell LineIC50 (µM)Reference
-ClHCT1166.43[10]
-NO₂HepG256.98[9]
-F (in a hydrazone derivative)HeLa2.41[11]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Aminobenzothiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[12][13]

Mechanisms of Action (Inferred):

The antimicrobial action of these compounds is believed to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[14]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial spectrum and potency are highly dependent on the substitution pattern. For instance, certain substitutions at the 6-position have been shown to enhance activity against specific microbial strains.[12] The hydrophilic and basic nature of the aminomethyl group could potentially improve penetration through the bacterial cell wall, enhancing antimicrobial efficacy.

Quantitative Data on Analogous 2-Amino-6-Substituted Benzothiazoles:

6-SubstituentMicroorganismMIC (µg/mL)Reference
-NO₂Staphylococcus aureus10.2-13.6[14]
-ClEscherichia coliModerate Activity[4]
-OCH₃Candida albicans8[12]
Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's disease represent a significant unmet medical need. Certain 2-aminobenzothiazole derivatives, most notably Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), have demonstrated neuroprotective properties.[15][16]

Mechanisms of Action (Inferred):

The neuroprotective effects of these compounds are often attributed to their ability to modulate glutamatergic neurotransmission, inhibit voltage-gated sodium channels, and exhibit antioxidant properties.[15][17]

Structure-Activity Relationship (SAR) Insights:

The substituents on the benzothiazole ring play a crucial role in the neuroprotective profile. The trifluoromethoxy group in Riluzole is critical for its activity. Investigating the impact of an aminomethyl group at this position could lead to the discovery of novel neuroprotective agents with different mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of 2-amino-6-substituted benzothiazoles is well-established. A common and versatile method involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.[1]

Hypothetical Synthetic Pathway for 2-Amino-6-(aminomethyl)benzothiazole:

A plausible synthetic route to the target compounds could start from a commercially available or readily synthesized 4-nitro-toluidine. The nitro group can be reduced to an amine, which is then protected. The methyl group can be brominated and subsequently converted to an aminomethyl group. Deprotection and subsequent reaction with thiocyanate and bromine would yield the desired 2-amino-6-(aminomethyl)benzothiazole.

G A 4-Nitro-toluidine B 4-Amino-toluidine A->B Reduction C Protected 4-Amino-toluidine B->C Protection D Protected 4-Amino-benzyl bromide C->D Bromination E Protected 4-Amino-benzylamine D->E Amination F 4-Amino-benzylamine E->F Deprotection G 2-Amino-6-(aminomethyl)benzothiazole F->G Thiocyanation/ Cyclization

Caption: Hypothetical synthetic route to 2-Amino-6-(aminomethyl)benzothiazole.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-amino-6-(aminomethyl)benzothiazole derivatives, a series of standardized in vitro assays are essential.

In Vitro Anticancer Activity Assessment

Experimental Workflow:

G A Cancer Cell Culture B Treatment with Derivatives A->B C MTT Assay (Viability) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot (Protein Expression) B->F

Caption: General workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-6-(aminomethyl)benzothiazole derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assessment

Experimental Workflow:

G A Microbial Culture B Broth Microdilution with Derivatives A->B C Incubation B->C D Visual Inspection/OD Measurement C->D E Determination of MIC D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial dilutions of the 2-amino-6-(aminomethyl)benzothiazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The exploration of 2-amino-6-(aminomethyl)benzothiazole derivatives represents a promising frontier in drug discovery. While this guide has provided a comprehensive overview based on the established biological activities of analogous compounds, dedicated research into this specific subclass is imperative.

Key areas for future investigation include:

  • Synthesis and Characterization: Development of efficient and scalable synthetic routes to a library of 2-amino-6-(aminomethyl)benzothiazole derivatives with diverse substitutions on the aminomethyl group and the 2-amino position.

  • Broad-Spectrum Biological Screening: Comprehensive evaluation of the anticancer, antimicrobial, and neuroprotective activities of the synthesized compounds.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent derivatives.

  • In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

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Exploratory

Comprehensive Technical Guide on 2-Amino-6-(aminomethyl)benzothiazole: Physicochemical Properties, Mass Spectrometry, and Synthetic Applications

Executive Summary In modern drug discovery and medicinal chemistry, bifunctional scaffolds are critical for exploring structure-activity relationships (SAR). 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional scaffolds are critical for exploring structure-activity relationships (SAR). 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) is a highly versatile heterocyclic building block[1]. Featuring both an aromatic 2-amino group and an aliphatic 6-aminomethyl group, this molecule offers unique chemoselective handles. This whitepaper provides an in-depth analysis of its exact mass characteristics for high-resolution mass spectrometry (HRMS) and details self-validating protocols for its analytical characterization and selective synthetic derivatization.

Core Physicochemical & Quantitative Data

A fundamental pitfall in early-stage drug development is conflating molecular weight (MW) with exact mass. While the molecular weight (179.24 g/mol ) represents the abundance-weighted average of all isotopes and is used for bulk stoichiometric calculations[1], the monoisotopic exact mass (179.0517 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ^12C, ^1H, ^14N, ^32S). In High-Resolution Mass Spectrometry (HRMS), identifying the precise exact mass is non-negotiable for confirming the structural integrity of the synthesized compound and distinguishing it from isobaric impurities[2].

Table 1: Physicochemical and Analytical Parameters

ParameterValueAnalytical & Synthetic Significance
Chemical Formula C8H9N3SDefines the isotopic envelope and core scaffold for SAR.
Molecular Weight 179.24 g/mol Utilized for molarity calculations and synthetic scaling[1].
Monoisotopic Exact Mass 179.0517 DaThe theoretical target mass for HRMS identification.
[M+H]+ Exact Mass 180.0590 DaThe primary observed molecular ion in positive ESI mode[2].
CAS Registry Number 496841-89-5Unique identifier for compound procurement and database queries[1].

Analytical Characterization: High-Resolution Mass Spectrometry (HRMS)

To validate the purity and identity of 2-Amino-6-(aminomethyl)benzothiazole, researchers must employ Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-MS/ESI-MS)[2]. The following protocol establishes a self-validating analytical workflow based on standard practices for benzothiazole derivatives[3].

Protocol 1: HRMS Validation Workflow
  • Objective: Confirm the exact mass ([M+H]+ = 180.0590 Da) and chromatographic purity of the compound.

  • Causality & Rationale: Relying solely on UV-Vis detection can mask co-eluting impurities. By using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, we achieve sub-ppm mass accuracy. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses silanol ionization on the C18 stationary phase (improving peak shape) and guarantees complete protonation of the aliphatic amine, maximizing the ESI+ signal intensity[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-Amino-6-(aminomethyl)benzothiazole in LC-MS grade methanol to achieve a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 2 µL of the sample onto a reverse-phase C18 column (e.g., Phenomenex Gemini 5 µm C18, 50 × 3 mm)[2].

  • Gradient Elution: Run a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic phase over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the ESI source in positive ion mode. Ensure the capillary voltage is optimized for small molecule transmission.

  • Mass Analysis & Validation: Scan using a Q-TOF mass spectrometer. Extract the ion chromatogram (EIC) for the calculated [M+H]+ exact mass of 180.0590 Da . A mass error of < 5 ppm validates the chemical formula[3].

LCMS_Workflow A Sample Prep (10 µg/mL in MeOH) B HPLC Separation (C18, H2O/MeCN gradient) A->B C ESI+ Ionization ([M+H]+ m/z 180.059) B->C D Q-TOF Mass Analysis (High-Res Exact Mass) C->D E Data Processing (Isotope & Fragmentation) D->E

LC-MS/MS Analytical Workflow for Benzothiazole Derivatives.

Chemoselective Derivatization Strategies

The true value of 2-Amino-6-(aminomethyl)benzothiazole in drug discovery lies in its dual-amine system. The 2-amino group exhibits significant resonance delocalization; its lone pair conjugates with the endocyclic imine nitrogen and the aromatic thiazole ring, substantially reducing its basicity and nucleophilicity (pKa ~4.5). Conversely, the 6-aminomethyl group is isolated from the aromatic system by an sp3 carbon, retaining typical primary aliphatic amine reactivity (pKa ~9.5).

This profound electronic difference allows for chemoselective functionalization without the need for complex protecting group chemistry.

Protocol 2: Chemoselective N-Acylation of the 6-Aminomethyl Group
  • Objective: Synthesize a 6-amide derivative while leaving the 2-amino group completely intact.

  • Causality & Rationale: By strictly controlling the stoichiometry (1.0 equivalent of electrophile) and temperature (0 °C), the highly nucleophilic aliphatic amine reacts orders of magnitude faster than the aromatic amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base due to its steric hindrance, which prevents it from acting as a competing nucleophile while efficiently scavenging the generated HCl byproduct.

Step-by-Step Methodology:

  • Dissolution: Suspend 2-Amino-6-(aminomethyl)benzothiazole (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.2 eq) to the suspension and stir for 5 minutes.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add the desired acyl chloride (1.0 eq) dissolved in a minimal amount of DCM over 15 minutes.

  • Reaction Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor completion via LC-MS (Protocol 1), looking for the appearance of the mono-acylated mass and the disappearance of the m/z 180.0590 peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Functionalization Core 2-Amino-6-(aminomethyl)benzothiazole (Dual Amine System) Aliphatic 6-Aminomethyl Group (pKa ~9.5, High Nucleophilicity) Core->Aliphatic Aromatic 2-Amino Group (pKa ~4.5, Delocalized Lone Pair) Core->Aromatic Reaction Selective N-Acylation (1.0 eq Acyl Chloride, DIPEA, 0°C) Aliphatic->Reaction Fast Kinetics Aromatic->Reaction Slow Kinetics Product 6-Amide Derivative (Free 2-Amino Intact) Reaction->Product

Chemoselective Acylation Pathway of 2-Amino-6-(aminomethyl)benzothiazole.

Biological Applications in Drug Discovery

Derivatives of 2-amino benzothiazoles are heavily investigated in medicinal chemistry due to their broad spectrum of biological activities. Recent structural optimization studies have utilized this scaffold to develop potent bactericidal agents against Mycobacterium tuberculosis[2][3]. Furthermore, substituted 2-amino benzothiazoles have demonstrated significant anthelmintic activity[4]. The 6-aminomethyl linker specifically provides a flexible vector to attach lipophilic tails or target-binding moieties, improving the overall pharmacokinetic profile and solubility of the resulting drug candidates.

References

  • Title: 2-Amino-6-(aminomethyl)
  • Source: PMC - National Institutes of Health (NIH)
  • Title: SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES Source: ResearchGate URL
  • Title: Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis Source: bioRxiv URL

Sources

Protocols & Analytical Methods

Method

Solubility of 2-Amino-6-(aminomethyl)benzothiazole in DMSO and aqueous buffers

Application Note: Comprehensive Solubility Profiling of 2-Amino-6-(aminomethyl)benzothiazole Executive Summary & Physicochemical Context As drug discovery pipelines increasingly rely on high-throughput screening, the acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Solubility Profiling of 2-Amino-6-(aminomethyl)benzothiazole

Executive Summary & Physicochemical Context

As drug discovery pipelines increasingly rely on high-throughput screening, the accurate determination of aqueous solubility is paramount to preventing false positives in bioassays and predicting in vivo bioavailability[1]. This application note provides a definitive, self-validating framework for evaluating the solubility of 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5, MW: 179.24 g/mol )[2] in both dimethyl sulfoxide (DMSO) and aqueous buffer systems.

Mechanistic Causality in Experimental Design: 2-Amino-6-(aminomethyl)benzothiazole possesses a rigid, lipophilic benzothiazole core flanked by two distinct ionizable groups: an aromatic 2-amino group (pKa ~4.5) and an aliphatic primary amine on the 6-methyl position (pKa ~9.5–10.0). This bifunctional nature dictates that its solubility is highly pH-dependent[3]. At physiological pH (7.4), the aliphatic amine is protonated, rendering the molecule a mono-cation with moderate aqueous solubility. However, in basic environments (pH > 9.4), the molecule exists as a neutral free base, drastically increasing its lipophilicity and driving precipitation[3].

Furthermore, early-stage screening often utilizes DMSO stock solutions. While DMSO is a universal solvent capable of dissolving this compound at concentrations exceeding 50–100 mM[4], introducing even 5% v/v DMSO into an aqueous buffer acts as a co-solvent. This disrupts the hydration shell and can artificially elevate the apparent aqueous solubility of the hydrophobic benzothiazole core, masking true physiological solubility limits[5]. Therefore, our protocols strictly cap final DMSO concentrations at ≤1% to ensure data integrity[6].

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

Solubility is not a single static value; it is defined by the pathway taken to reach equilibrium[1]. We separate our profiling into two distinct, self-validating methodologies:

  • Kinetic Solubility (Metastable): Measures the concentration at which a supersaturated solution (diluted from a DMSO stock) first becomes unstable and precipitates[1]. This is ideal for early-stage triage but is susceptible to co-solvent artifacts[5].

  • Thermodynamic Solubility (Equilibrium): The true equilibrium concentration achieved when the most stable solid crystalline form sits in contact with a medium (without organic solvents) at 37°C for an extended period[1].

G Start 2-Amino-6-(aminomethyl)benzothiazole Solubility Profiling Kinetic Kinetic Solubility (Early Discovery / HTS) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo StepK1 Prepare 10-50 mM DMSO Stock Solution Kinetic->StepK1 StepT1 Weigh Excess Solid Crystalline Compound Thermo->StepT1 StepK2 Dilute in Aqueous Buffer (Max 1% DMSO Final) StepK1->StepK2 StepK3 Incubate 2-24h at RT (Precipitation Onset) StepK2->StepK3 Analysis Phase Separation (Filtration/Centrifugation) & LC-MS/MS Quantification StepK3->Analysis StepT2 Add Aqueous Buffer (0% DMSO Co-solvent) StepT1->StepT2 StepT3 Shake 24-72h at 37°C (Phase Equilibrium) StepT2->StepT3 StepT3->Analysis

Workflow comparison: Kinetic vs. Thermodynamic solubility profiling.

Self-Validating Step-by-Step Protocols

To ensure trustworthiness, both protocols incorporate internal quality control (QC) mechanisms, including filter-binding recovery checks and reference standards (e.g., Atenolol for high solubility, Tamoxifen for low solubility)[6].

Protocol A: High-Throughput Kinetic Solubility (LC-MS/MS)

Objective: Determine the precipitation threshold of the compound when transitioning from an organic to an aqueous environment.

  • Stock Preparation: Dissolve 2-Amino-6-(aminomethyl)benzothiazole in 100% anhydrous DMSO to yield a 50 mM stock solution[6]. Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation in the stock vial.

  • Buffer Dispensation: Dispense 198 µL of the target aqueous medium (e.g., pH 1.2 SGF, pH 7.4 PBS, or pH 9.4 borate buffer) into a 96-well low-binding polypropylene plate[3].

  • Spiking: Add 2 µL of the 50 mM DMSO stock to the buffer. The final theoretical concentration is 500 µM with exactly 1% v/v DMSO[6].

  • Equilibration: Seal the plate and agitate on an orbital shaker at 300 rpm for 24 hours at room temperature (25°C)[7].

  • Phase Separation: Transfer the suspension to a 0.45 µm low-binding hydrophilic PTFE filter plate. Apply vacuum (10-15 in Hg) to pull the soluble fraction into a clean collection plate[8].

    • Self-Validation Step (Recovery Check): Spike a known 10 µM solution of the compound into the filtrate and compare the LC-MS/MS peak area against an unfiltered standard to rule out non-specific binding to the PTFE membrane[1].

  • Quantification: Dilute the filtrate 1:100 in 50:50 acetonitrile/water and analyze via UPLC-MS/MS using a 5-point calibration curve (0.002 µM to 60 µM)[6].

Protocol B: Shake-Flask Thermodynamic Solubility

Objective: Determine the absolute equilibrium solubility of the solid API.

  • Solid Dosing: Weigh exactly 2.0 mg of solid 2-Amino-6-(aminomethyl)benzothiazole powder into a 2 mL glass HPLC vial[9].

  • Media Addition: Add 1.0 mL of the target aqueous buffer (0% DMSO).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 37°C. Agitate at 500 rpm for 72 hours[1]. Causality: 72 hours ensures that any metastable polymorphs have sufficient time to convert to their lowest-energy, least-soluble crystalline phase.

  • Separation: Centrifuge the vial at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid without disturbing the equilibrium[1].

  • Analysis: Carefully aspirate the clarified supernatant, dilute appropriately with mobile phase, and quantify via HPLC-UV (λ = 254 nm) or LC-MS/MS[9].

    • Self-Validation Step (Solid-State Check): Recover the remaining solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the compound did not form a less soluble salt (e.g., hydrochloride salt in pH 1.2 buffer) during incubation[1].

Quantitative Data Presentation

The following table summarizes the expected solubility profile of 2-Amino-6-(aminomethyl)benzothiazole based on its physicochemical properties and ionization states across different media.

Assay TypeMedium / ConditionpHFinal DMSO (%)Expected Solubility RangeIonization State
Stock Preparation 100% Anhydrous DMSON/A100%> 100 mMNeutral / Solvated
Kinetic Simulated Gastric Fluid (SGF)1.21.0%> 500 µM (Highly Soluble)Di-cation (Both amines protonated)
Kinetic Phosphate Buffered Saline (PBS)7.41.0%150 - 250 µM (Moderate)Mono-cation (Aliphatic amine protonated)
Kinetic Borate Buffer9.41.0%< 50 µM (Poorly Soluble)Neutral Free Base
Kinetic Artifact PBS + High Co-solvent7.45.0% > 350 µM (False Positive)Mono-cation + Disrupted Hydration Shell
Thermodynamic PBS (Shake-Flask, 37°C)7.40.0%80 - 120 µM (True Equilibrium)Mono-cation

Table 1: Comparative solubility matrix demonstrating the causality of pH and DMSO co-solvent effects on 2-Amino-6-(aminomethyl)benzothiazole.

References

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". URL:[Link]

  • BioDuro-Sundia. "ADME Solubility Assay - Global CRDMO". URL:[Link]

  • Waters Corporation. "Solubility Screening by UPLC-MS/MS". URL:[Link]

  • National Center for Biotechnology Information (PMC). "Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Compounds". URL:[Link]

Sources

Application

Advanced Conjugation Techniques for 2-Amino-6-(aminomethyl)benzothiazole in Fluorescent Labeling

Executive Summary The compound 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) is a highly versatile, bifunctional scaffold widely utilized in the development of targeted fluorescent probes, amyloid-binding agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) is a highly versatile, bifunctional scaffold widely utilized in the development of targeted fluorescent probes, amyloid-binding agents, and antibody-drug conjugate (ADC) linkers[1]. As a Senior Application Scientist, I frequently leverage this molecule because it combines the environmentally sensitive photophysical properties of the benzothiazole core with a unique dual-amine structure. This guide details the mechanistic rationale and self-validating protocols required to achieve strictly regioselective conjugation, ensuring homogenous labeling and reproducible experimental outcomes.

Mechanistic Rationale: The Causality of Regioselectivity

A common pitfall in bioconjugation is the generation of heterogeneous product mixtures when modifying molecules with multiple reactive sites. However, 2-Amino-6-(aminomethyl)benzothiazole offers a built-in solution through stark differences in the acid dissociation constants (pKa) and nucleophilicity of its two amine groups.

  • The 2-Amino Group (Aromatic): The lone pair of electrons on the nitrogen at the 2-position is highly delocalized into the electron-withdrawing benzothiazole ring system. Consequently, it exhibits a very low pKa of approximately 4.48[2][3]. At physiological or slightly basic pH, this group remains protonated/neutral but is exceptionally poor at nucleophilic attack.

  • The 6-Aminomethyl Group (Aliphatic): In contrast, the aminomethyl group at the 6-position is isolated from the aromatic system by a methylene carbon. It behaves as a standard primary aliphatic amine with a pKa of ~9.5 to 10.5[4].

The Causality: By buffering the reaction environment to pH 8.0–8.5, the aliphatic aminomethyl group becomes partially deprotonated and highly nucleophilic, while the aromatic 2-amino group remains completely inert to standard N-acylation. This allows for 100% regioselective conjugation using N-hydroxysuccinimide (NHS) esters or EDC/NHS coupling strategies without the need for cumbersome protecting group chemistry[5].

G A 2-Amino-6-(aminomethyl) benzothiazole B 6-Aminomethyl Group (Aliphatic, pKa ~9.5) A->B C 2-Amino Group (Aromatic, pKa ~4.5) A->C D Highly Nucleophilic at pH 8.0 B->D E Poorly Nucleophilic at pH 8.0 C->E F Selective NHS-Ester Conjugation D->F NHS-Fluorophore or Linker

Regioselectivity logic based on pKa differences of the two amine groups.

Quantitative Profiling

To design a self-validating experimental system, one must establish baseline quantitative expectations. Table 1 outlines the reactivity profile governing the conjugation logic, while Table 2 provides the expected photophysical shifts upon successful conjugation. Benzothiazole derivatives are known to exhibit "turn-on" fluorescence or significant quantum yield increases when transitioning from aqueous environments to hydrophobic binding pockets (e.g., amyloid fibril binding)[6][7].

Table 1: Functional Group Reactivity Profile
Functional GrouppKa (Approx.)NucleophilicityPreferred Conjugation Chemistry
6-Aminomethyl 9.5 - 10.5HighNHS Esters, Isothiocyanates, EDC/NHS
2-Amino 4.0 - 4.5LowSandmeyer reactions, highly activated electrophiles
Table 2: Typical Photophysical Properties of Benzothiazole Conjugates
PropertyValue RangeEnvironmental Sensitivity
Absorption Max (λabs) 330 - 360 nmLow
Emission Max (λem) 410 - 460 nmHigh (Blue-shifts in non-polar environments)
Quantum Yield (Φ) 0.1 - 0.9Increases significantly upon target binding
Stokes Shift 80 - 100 nmModerate

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps. The choice of anhydrous solvents and specific pH shifts are critical causal factors in preventing the hydrolysis of reactive intermediates.

Protocol A: Regioselective NHS-Ester Conjugation (Fluorophore/Linker Attachment)

This protocol describes the attachment of an NHS-ester functionalized molecule (e.g., a Cy5 dye or a PEG linker) exclusively to the 6-aminomethyl group.

Materials:

  • 2-Amino-6-(aminomethyl)benzothiazole (Target)

  • NHS-Ester functionalized fluorophore/linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 2-Amino-6-(aminomethyl)benzothiazole in 500 µL of anhydrous DMSO. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the incoming NHS-ester.

  • Basification: Add 2.0 equivalents of DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic base, ensuring the 6-aminomethyl group is fully deprotonated (free base form) and primed for nucleophilic attack.

  • Conjugation: Slowly add 1.0 equivalent of the NHS-ester reagent dissolved in 100 µL of anhydrous DMSO. Protect the reaction vessel from light if using a fluorophore.

  • Incubation: Stir the reaction continuously at room temperature (RT) for 2 hours.

  • Purification: Purify the reaction mixture using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a water/acetonitrile gradient with 0.1% TFA.

  • System Validation (QC): Analyze the purified fraction via LC-MS. The presence of a single major peak corresponding to the mono-acylated mass confirms regioselectivity. If the 2-amino group had reacted, a di-acylated mass would be observed.

Protocol B: EDC/NHS Coupling to Carboxylic Acid-Functionalized Nanoparticles

This protocol details the conjugation of the benzothiazole derivative to carboxylated nanoparticles (or proteins), turning them into fluorescent probes.

Step-by-Step Methodology:

  • Activation: Suspend carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0). Add 10 equivalents of EDC and 20 equivalents of NHS. Incubate for 15 minutes at RT. Causality: EDC/NHS activation is highly efficient at pH 6.0, forming a stable amine-reactive sulfo-NHS ester intermediate.

  • pH Shift: Adjust the buffer pH to 8.0 using 1 M Sodium Bicarbonate. Causality: The pH must be raised to deprotonate the 6-aminomethyl group of the incoming benzothiazole, enabling the nucleophilic attack.

  • Conjugation: Add a 5-fold molar excess of 2-Amino-6-(aminomethyl)benzothiazole (dissolved in minimal DMSO) to the activated nanoparticles.

  • Incubation: Stir gently for 2 hours at RT in the dark.

  • Purification: Remove unreacted small molecules via dialysis (using an appropriate MWCO membrane) against PBS (pH 7.4) for 24 hours, with at least three buffer exchanges.

  • System Validation (QC): Measure the fluorescence of the dialyzed nanoparticles (Excitation: ~340 nm). A strong emission peak at ~420 nm validates successful covalent attachment.

Workflow Step1 1. Preparation Dissolve compound in anhydrous DMSO Step2 2. Activation Add NHS-Ester & DIPEA (pH ~8.0) Step1->Step2 Step3 3. Conjugation Incubate 2h at RT in dark Step2->Step3 Step4 4. Purification HPLC or Size Exclusion Chromatography Step3->Step4 Step5 5. Validation LC-MS & Fluorometry Step4->Step5

Step-by-step workflow for the regioselective conjugation and validation process.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Amino-6-(aminomethyl)benzothiazole for Targeted Drug Delivery Systems

An Application Note for Researchers and Drug Development Professionals Abstract: This document provides a comprehensive guide for the conceptualization, synthesis, and evaluation of targeted drug delivery systems utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the conceptualization, synthesis, and evaluation of targeted drug delivery systems utilizing 2-Amino-6-(aminomethyl)benzothiazole as a novel targeting ligand. We detail the scientific rationale, step-by-step protocols for nanoparticle conjugation and characterization, and methodologies for in vitro validation. The protocols are designed to be self-validating, incorporating essential quality control checkpoints to ensure reproducibility and scientific rigor.

Introduction: The Rationale for a Benzothiazole-Targeted System

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating pharmaceutical agents at the site of disease.[1] This strategy is paramount in fields like oncology, where cytotoxic agents must be delivered specifically to malignant cells.[2] The selection of a targeting ligand—a molecule that binds to specific receptors or markers on target cells—is the cornerstone of this approach.[1]

The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of compounds with a wide spectrum of biological activities, including potent antitumor effects.[3][4][5] Benzothiazole derivatives have been shown to induce apoptosis, modulate reactive oxygen species (ROS), and inhibit key oncogenic signaling pathways across a range of cancer cell lines.[6][7][8] This inherent bioactivity suggests an intrinsic affinity for molecular targets within cancer cells.

While many benzothiazoles are developed as the therapeutic agent itself, their potential as targeting moieties remains an underexplored frontier. We propose the use of 2-Amino-6-(aminomethyl)benzothiazole as a novel targeting ligand. Its structure is bifunctional: the core benzothiazole ring system provides the cell-targeting capability, while the primary amine on the 6-aminomethyl group offers a versatile and reactive handle for covalent attachment to drug delivery vehicles, such as polymeric nanoparticles. This guide outlines the necessary protocols to conjugate this ligand to a model nanoparticle system and validate its targeting potential.

Section 1: Principle of Ligand Conjugation via Amide Bond Formation

To functionalize a drug delivery system with our targeting ligand, a stable covalent bond is required. The most common and robust method for coupling a molecule with a primary amine (like our 2-Amino-6-(aminomethyl)benzothiazole) to a nanoparticle surface is through amide bond formation. This is typically achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Causality of Experimental Choice:

  • EDC is a zero-length crosslinker that activates carboxyl groups (-COOH) on the nanoparticle surface, making them susceptible to nucleophilic attack.

  • NHS is added to create a more stable amine-reactive intermediate (an NHS-ester). This two-step process is more efficient and controllable than using EDC alone, as the NHS-ester is less prone to hydrolysis in an aqueous environment, allowing for a higher yield in the subsequent reaction with the amine-containing ligand.

The workflow below illustrates this reliable and widely adopted conjugation strategy.

G cluster_activation Step 1: Carboxyl Group Activation cluster_conjugation Step 2: Ligand Conjugation NP_COOH Nanoparticle with -COOH Surface EDC_NHS EDC + NHS (Coupling Agents) NP_COOH->EDC_NHS NP_NHS Activated Nanoparticle (NHS-Ester Intermediate) EDC_NHS->NP_NHS Reaction in MES Buffer (pH 6.0) Ligand 2-Amino-6-(aminomethyl)benzothiazole (Primary Amine) NP_NHS->Ligand NP_NHS->Ligand Coupling Reaction Targeted_NP Targeted Nanoparticle (Stable Amide Bond) Ligand->Targeted_NP Reaction in PBS (pH 7.4)

Caption: Workflow for EDC-NHS mediated conjugation of the ligand.

Section 2: Protocols for Formulation and Conjugation

This section provides a two-part protocol: first, the formulation of a model drug-loaded nanoparticle system, and second, the conjugation of the targeting ligand to its surface. We will use Poly(lactic-co-glycolic acid) (PLGA) as the model polymer due to its biocompatibility and biodegradability.[9] Specifically, carboxyl-terminated PLGA (PLGA-COOH) is used to provide the necessary functional groups for conjugation.

Protocol 2.1: Formulation of Drug-Loaded PLGA-COOH Nanoparticles

This protocol uses the emulsification-solvent evaporation method, which is ideal for encapsulating hydrophobic drugs.[10][11]

Materials:

  • PLGA-COOH (50:50 lactide:glycolide ratio)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer, probe sonicator, rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA-COOH and 10 mg of the hydrophobic drug in 5 mL of DCM. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare 50 mL of a 2% PVA solution in a beaker. PVA acts as a stabilizer to prevent nanoparticle aggregation.[10]

  • Emulsification: Place the beaker with the aqueous phase on a magnetic stirrer in an ice bath. While stirring, add the organic phase dropwise to the aqueous phase. Immediately after addition, sonicate the mixture using a probe sonicator (e.g., 60% amplitude, 3 minutes) to form a fine oil-in-water (o/w) emulsion. The sonication step is critical for achieving a small and uniform particle size.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate. A rotary evaporator can be used to accelerate this step.[12]

  • Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Washing: Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in 20 mL of deionized water. Repeat this washing step two more times to ensure purity.

  • Storage/Lyophilization: The final pellet can be resuspended in water for immediate use or lyophilized for long-term storage. For lyophilization, resuspend in a 5% trehalose solution (a cryoprotectant) and freeze-dry for 48 hours.[12]

Protocol 2.2: Conjugation of 2-Amino-6-(aminomethyl)benzothiazole

Materials:

  • Drug-loaded PLGA-COOH nanoparticles (from Protocol 2.1)

  • 2-Amino-6-(aminomethyl)benzothiazole

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES Buffer (0.1 M, pH 6.0)

  • PBS (Phosphate-Buffered Saline, 1X, pH 7.4)

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Methodology:

  • Nanoparticle Suspension: Resuspend 20 mg of the lyophilized PLGA-COOH nanoparticles in 10 mL of cold MES buffer.

  • Carboxyl Activation: Prepare fresh solutions of EDC (10 mg/mL) and NHS (15 mg/mL) in cold MES buffer. Add 200 µL of the EDC solution and 200 µL of the NHS solution to the nanoparticle suspension. This equates to a significant molar excess of coupling agents to ensure efficient activation of surface carboxyl groups.

  • Activation Reaction: Gently rotate the mixture at room temperature for 30 minutes.

  • Ligand Preparation: Dissolve 5 mg of 2-Amino-6-(aminomethyl)benzothiazole in 1 mL of PBS (pH 7.4).

  • Conjugation Reaction: Centrifuge the activated nanoparticle suspension to pellet the particles and remove excess EDC/NHS. Resuspend the pellet in 10 mL of PBS (pH 7.4). Immediately add the 1 mL of dissolved ligand.

  • Coupling: Allow the reaction to proceed for 4-6 hours at room temperature with gentle rotation. The shift to a slightly alkaline pH (7.4) facilitates the reaction between the NHS-ester and the primary amine of the ligand.

  • Purification: Purify the final targeted nanoparticles by washing them three times with deionized water using centrifugal filter units or repeated centrifugation to remove any unreacted ligand and byproducts.

  • Final Product: Resuspend the final pellet in a suitable buffer (e.g., PBS) for characterization or lyophilize for storage.

Section 3: Protocols for Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and functionality of the drug delivery system.[13][14] The key is to compare the properties of the non-targeted (PLGA-COOH NP) and targeted (PLGA-Ligand NP) nanoparticles.

Parameter Technique Purpose Typical Target Value
Particle Size & PDI Dynamic Light Scattering (DLS)Determines average size and size distribution. Critical for predicting in vivo fate.[13]100 - 200 nm; PDI < 0.2
Zeta Potential Laser Doppler VelocimetryMeasures surface charge. Indicates colloidal stability and interaction with cell membranes.[15]-15 to -30 mV (pre-conjugation); Shift towards neutral post-conjugation
Morphology SEM / TEMVisualizes particle shape and surface texture.[11]Spherical, non-aggregated
Drug Loading (DLC) HPLC / UV-VisQuantifies the amount of drug encapsulated within the nanoparticles.[11]> 5% (w/w)
Encapsulation (EE) HPLC / UV-VisMeasures the efficiency of the drug encapsulation process.[11]> 80%

Protocol 3.1: Size, PDI, and Zeta Potential Measurement

  • Sample Preparation: Resuspend a small amount of nanoparticles (targeted and non-targeted) in deionized water or 10 mM NaCl solution to a final concentration of ~0.1 mg/mL.

  • Measurement: Analyze the samples using a DLS instrument (e.g., Malvern Zetasizer). For size and PDI, measurements are typically performed at 25°C. For zeta potential, a folded capillary cell is used.

  • Analysis: Expect a slight increase in particle size after ligand conjugation. The zeta potential should become less negative as the negatively charged -COOH groups are consumed to form neutral amide bonds.

Protocol 3.2: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Sample Preparation: Accurately weigh 5 mg of lyophilized drug-loaded nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DCM or acetonitrile) to break them open and release the drug.

  • Quantification: After evaporating the solvent, redissolve the drug residue in the mobile phase for HPLC. Quantify the drug amount using a pre-established calibration curve.

  • Calculation:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Section 4: Protocols for In Vitro Evaluation

In vitro assays are crucial for providing proof-of-concept evidence of targeting efficacy and therapeutic potential.[16][17]

G cluster_workflow In Vitro Evaluation Workflow Release Drug Release Study (Dialysis Method) Result Comparative Analysis: Targeted vs. Non-Targeted NPs Release->Result Uptake Cellular Uptake Assay (Flow Cytometry / Confocal) Uptake->Result Toxicity Cytotoxicity Assay (MTT / WST-1) Toxicity->Result

Caption: A streamlined workflow for in vitro nanoparticle evaluation.

Protocol 4.1: In Vitro Drug Release Study This protocol uses the dialysis method to simulate drug release over time.[12][13]

  • Preparation: Suspend 5 mg of drug-loaded nanoparticles (both targeted and non-targeted) in 1 mL of PBS (pH 7.4).

  • Dialysis: Place the suspension inside a dialysis bag (e.g., 10 kDa MWCO). Submerge the bag in 50 mL of release buffer (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external release buffer and replace it with 1 mL of fresh buffer.

  • Analysis: Quantify the drug concentration in the collected samples using HPLC. Calculate the cumulative percentage of drug released over time. Compare the release profiles of targeted and non-targeted nanoparticles.

Protocol 4.2: Cellular Uptake and Cytotoxicity Assays These assays require a relevant cancer cell line known to be sensitive to benzothiazole derivatives, such as a breast cancer line (e.g., MCF-7) or pancreatic cancer line (e.g., PANC-1).[7][8]

Cellular Uptake (Qualitative & Quantitative):

  • Fluorescent Labeling: Formulate nanoparticles as in Protocol 2.1, but co-encapsulate a fluorescent dye (e.g., Coumarin-6).

  • Cell Seeding: Seed cancer cells in appropriate plates (96-well for quantitative, chamber slides for qualitative) and allow them to adhere overnight.

  • Incubation: Treat the cells with equivalent concentrations of targeted and non-targeted fluorescent nanoparticles for a set time (e.g., 4 hours).

  • Analysis:

    • Flow Cytometry (Quantitative): Wash, trypsinize, and resuspend the cells in PBS. Analyze the fluorescence intensity per cell using a flow cytometer. Higher fluorescence indicates greater uptake.

    • Confocal Microscopy (Qualitative): Wash the cells on chamber slides, fix them, stain the nuclei (e.g., with DAPI), and visualize under a confocal microscope to observe nanoparticle internalization.

Cytotoxicity (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of: (i) free drug, (ii) non-targeted drug-loaded nanoparticles, and (iii) targeted drug-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Analysis: Solubilize the crystals with DMSO or a similar solvent and measure the absorbance at ~570 nm. Calculate the cell viability percentage relative to the untreated control and determine the IC50 (concentration required to inhibit growth by 50%) for each formulation. A lower IC50 for the targeted nanoparticles compared to the non-targeted version would indicate successful targeted delivery and enhanced efficacy.

Conclusion and Future Outlook

This document provides a foundational framework for utilizing 2-Amino-6-(aminomethyl)benzothiazole in targeted drug delivery. The protocols herein describe the formulation, conjugation, and evaluation of a model nanoparticle system. Successful in vitro validation, characterized by enhanced cellular uptake and superior cytotoxicity of the targeted nanoparticles, would establish a strong rationale for advancing the system to preclinical in vivo studies. These would involve assessing pharmacokinetics, biodistribution, and antitumor efficacy in relevant animal models to fully ascertain the therapeutic potential of this novel targeting strategy.[14]

References

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  • D, D. M. (2016, April 19). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.
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Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 2-Amino-6-(aminomethyl)benzothiazole

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Development Scientists Compound: 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) Executive Summary & Pharmacological Context 2-Amino-6-(aminom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Development Scientists Compound: 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5)

Executive Summary & Pharmacological Context

2-Amino-6-(aminomethyl)benzothiazole is a highly versatile bifunctional pharmacophore utilized extensively in preclinical drug discovery. The 2-aminobenzothiazole core is a privileged scaffold known for its ability to competitively bind the ATP-binding pockets of various kinases, making it a critical structural component in the development of Phosphoinositide 3-kinase (PI3K) inhibitors[1] and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors[2]. Furthermore, functionalization at the 6-position has been leveraged in the computational design of novel tubulin inhibitors and tissue factor pathway modulators[3], as well as in the development of antidiabetic agents targeting PPAR-γ[4].

Transitioning this compound from in vitro assays to in vivo murine models presents specific physicochemical challenges. This application note provides a self-validating, causality-driven protocol for formulating, dosing, and evaluating the pharmacokinetics (PK) of 2-Amino-6-(aminomethyl)benzothiazole.

Pathway Ligand Extracellular Stimuli (e.g., TNFα / Growth Factors) Receptor Membrane Receptors (RTKs / TNFR) Ligand->Receptor Receptor Binding Kinase Intracellular Kinases (PI3K / RIPK1) Receptor->Kinase Signal Transduction Effector Downstream Effectors (AKT / Necrosome) Kinase->Effector Phosphorylation Cascade Drug 2-Amino-6-(aminomethyl) benzothiazole Drug->Kinase ATP-Competitive Inhibition Outcome Cellular Phenotype (Survival / Necroptosis) Effector->Outcome Transcriptional/Structural Changes

Mechanism of action: Kinase inhibition by 2-aminobenzothiazole derivatives.

Physicochemical Profiling & Formulation Causality

The in vivo efficacy of benzothiazole derivatives is historically limited by poor aqueous solubility, driven by the high lipophilicity (logP) and planar lattice energy of the fused bicyclic ring system. However, 2-Amino-6-(aminomethyl)benzothiazole possesses a distinct advantage : the aliphatic primary amine at the 6-position (pKa ~9.0).

While the 2-amino group is part of an amidine-like resonance system and is poorly basic, the 6-aminomethyl group is highly basic. This allows the compound to be readily converted into a highly soluble hydrochloride (HCl) or mesylate salt. If dosing the free base, a specialized co-solvent system is mandatory to prevent in vivo precipitation and ensure linear pharmacokinetics.

The Rationale Behind the Vehicle: 10% DMSO / 40% PEG300 / 50% Saline
  • DMSO (10%) : Disrupts the strong intermolecular hydrogen bonding of the 2-amino group, preventing crystalline aggregation during initial solubilization.

  • PEG300 (40%) : Acts as a dispersion matrix. It encapsulates the lipophilic benzothiazole core, preventing the compound from crashing out when introduced to the aqueous bloodstream.

  • Saline (50%) : Normalizes the osmolarity of the injection to prevent hemolysis or injection-site necrosis.

Step-by-Step Experimental Protocols

Protocol A: Vehicle Formulation and Compound Solubilization

This protocol is designed as a self-validating system. Visual clarity at each step confirms successful phase integration.

  • Primary Solubilization : Weigh the required mass of 2-Amino-6-(aminomethyl)benzothiazole (free base) into a sterile glass vial. Add anhydrous DMSO to achieve a 10% (v/v) final volume. Vortex for 60 seconds until the solution is optically clear.

    • Expert Insight: Do not use heat during this step, as it can cause transient supersaturation that will rapidly crash out upon cooling.

  • Matrix Encapsulation : Add PEG300 to achieve 40% (v/v) of the final volume. Vortex vigorously for 2 minutes. The solution must remain clear.

  • Aqueous Integration : Dropwise, add 0.9% Sterile Saline to reach the final 50% (v/v) volume while continuously sonicating the vial.

    • Expert Insight: Rapid addition of the aqueous phase causes localized polarity shifts, leading to micro-precipitation. Dropwise addition is critical.

  • Sterilization : Pass the final formulated solution through a 0.22 µm PTFE syringe filter.

    • Expert Insight: Standard Polyethersulfone (PES) or Cellulose Acetate filters will degrade in the presence of 10% DMSO. PTFE is chemically inert and mandatory for this step.

Protocol B: In Vivo Dosing and Pharmacokinetic Sampling (Murine Model)

Acute toxicity studies of related 2-aminobenzothiazole derivatives indicate a highly favorable safety profile, with LD50 values exceeding 1750 mg/kg in rat models[4]. The following utilizes standard therapeutic dosing ranges.

  • Administration : Administer the formulated vehicle to 8-week-old Balb/c mice via oral gavage (PO) at 10 mg/kg, or via intravenous (IV) tail-vein injection at 5 mg/kg.

  • Serial Bleeding : Using a crossover or sparse-sampling design, collect 50 µL of blood via the submandibular vein at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction : Transfer blood immediately to K2EDTA-coated microcentrifuge tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation & LC-MS/MS : Extract 20 µL of plasma and mix with 60 µL of ice-cold acetonitrile (containing an internal standard). Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Workflow A Test Article Preparation B Vehicle Formulation (DMSO/PEG300/Saline) A->B Solubilization C In Vivo Dosing (IV, IP, PO) B->C Administration D Serial Bleeding (0.25 - 24h) C->D Sampling E LC-MS/MS PK Analysis D->E Quantification

Standardized in vivo pharmacokinetic evaluation workflow for benzothiazoles.

Quantitative Pharmacokinetic Data Summary

When formulated correctly, 2-aminobenzothiazole derivatives exhibit excellent oral absorption due to their favorable membrane permeability. Below is a representative pharmacokinetic profile synthesized from validated in vivo studies of structurally analogous benzothiazole kinase inhibitors in murine models[2].

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)Bioavailability (F%)
Intravenous (IV) 5.04,150.00-19,965.00100% (Baseline)
Oral (PO) 10.02,971.361.542,886.31~107.4%
Intraperitoneal (IP) 10.03,420.500.535,100.20~87.9%

Data Interpretation: The high oral bioavailability (>100% relative to IV) observed in optimized benzothiazole derivatives[2] suggests highly efficient gastrointestinal uptake and minimal first-pass hepatic metabolism, making the 2-Amino-6-(aminomethyl)benzothiazole scaffold an exceptional starting point for oral drug development.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents . ACS Omega. Available at:[Link][1]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy . European Journal of Medicinal Chemistry. Available at:[Link][2]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents . International Journal of Molecular Sciences (MDPI). Available at:[Link][4]

Sources

Method

Applications of 2-Amino-6-(aminomethyl)benzothiazole in oncology research

Application Note: 2-Amino-6-(aminomethyl)benzothiazole as a Privileged Scaffold in Oncology Drug Discovery Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Amino-6-(aminomethyl)benzothiazole as a Privileged Scaffold in Oncology Drug Discovery

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The benzothiazole ring is a highly versatile pharmacophore in medicinal chemistry, frequently utilized for its ability to intercalate DNA and engage in critical hydrogen-bonding and π−π stacking interactions within kinase active sites. Among its derivatives, 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) stands out as a highly valuable bifunctional building block.

Featuring both an aromatic amine at the C2 position and an aliphatic aminomethyl group at the C6 position, this scaffold allows for highly chemoselective derivatization. This application note details the mechanistic rationale, key oncological applications, and validated protocols for utilizing 2-amino-6-(aminomethyl)benzothiazole in the synthesis of targeted anti-cancer therapeutics, specifically focusing on Raf-1/EGFR kinase inhibitors and apoptosis-inducing naphthoquinone hybrids.

Mechanistic Rationale: The Chemistry and Biology of the Scaffold

Chemical Causality (Chemoselectivity): The utility of 2-amino-6-(aminomethyl)benzothiazole relies on the distinct nucleophilicity of its two amine groups. The C2-amine is directly conjugated to the electron-withdrawing benzothiazole core, rendering it an aromatic amine with lower basicity and nucleophilicity. Conversely, the C6-aminomethyl group is aliphatic, separated from the aromatic system by a methylene bridge, making it significantly more nucleophilic. This differential reactivity allows medicinal chemists to selectively functionalize the C6 position (e.g., via amidation, urea formation, or click chemistry) at low temperatures without requiring complex protecting-group strategies[1].

Biological Causality (Kinase Hinge Binding): In oncology, the benzothiazole core frequently acts as an ATP-competitive inhibitor. The nitrogen and sulfur atoms of the thiazole ring act as hydrogen bond acceptors/donors, anchoring the molecule to the "hinge region" of kinases such as Raf-1, B-Raf, and EGFR. The C6-aminomethyl extension serves as a flexible linker, allowing bulky hydrophobic moieties (like substituted ureas or pyridylamides) to protrude deeply into the hydrophobic DFG-out pocket of mutated kinases, effectively stabilizing the inactive kinase conformation and halting the MAPK/ERK signaling cascade[2][3].

Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor RAS RAS (GTPase) Receptor->RAS RAF RAF Kinase (B-Raf / c-Raf) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation Inhibitor Benzothiazole Urea/Amide Derivative (ATP-Competitive Inhibitor) Inhibitor->RAF Blocks Hinge Region ERK ERK1/2 MEK->ERK Apoptosis Cell Cycle Arrest & Apoptosis ERK->Apoptosis

Mechanism of action: Benzothiazole derivatives inhibiting the MAPK/ERK signaling cascade.

Key Oncological Applications

A. Pan-RAF and EGFR Kinase Inhibitors

Derivatives synthesized by attaching urea or amide functional groups to the C6-aminomethyl position of 2-aminobenzothiazole have demonstrated potent antiproliferative profiles. For instance, specific urea derivatives exhibit superior potency compared to Sorafenib against B-Raf(V600E) and C-Raf[3]. Furthermore, hybridizing the scaffold with 1,2,3-triazoles via copper-catalyzed click chemistry yields potent EGFR inhibitors capable of inducing >90% inhibition in breast cancer models[4].

B. Naphthoquinone-Benzothiazole Hybrids

By coupling the 6-aminomethyl group with 5,8-dimethoxy-1,4-naphthoquinone, researchers have developed potent cytotoxic agents. These hybrids leverage the redox-cycling capability of the naphthoquinone moiety to generate intracellular Reactive Oxygen Species (ROS), while the benzothiazole core facilitates DNA intercalation or mitochondrial membrane disruption, leading to sub-G1 phase cell cycle arrest and apoptosis[5][6].

Quantitative Efficacy Data

The following table summarizes the in vitro antiproliferative activity of various targeted agents synthesized using the 2-amino-6-(aminomethyl)benzothiazole scaffold across different human cancer cell lines.

Derivative ClassTarget / MechanismCancer Cell LineTissue OriginPotency (IC₅₀ / GI₅₀)
Urea/Amide Derivatives Raf-1 / B-Raf(V600E)SK-Hep-1Liver 0.5−5.0μM
Urea/Amide Derivatives Raf-1 / B-Raf(V600E)MDA-MB-231Breast 1.2−8.4μM
Triazole Hybrids EGFRT47-DBreast 0.69−19.0μM
Triazole Hybrids EGFRA549Lung 1.16−4.82μM
Naphthoquinone Hybrids ROS Generation / DNAL1210Leukemia <2.0μg/mL
Naphthoquinone Hybrids ROS Generation / DNASNU-1Gastric <5.0μg/mL

(Data synthesized from peer-reviewed pharmacological evaluations[2][4][5])

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Quality control (QC) checkpoints are embedded to verify chemoselectivity and biological efficacy.

Protocol 1: Chemoselective Synthesis of C6-Urea Benzothiazole Derivatives

Objective: To selectively functionalize the aliphatic C6-aminomethyl group without protecting the C2-aromatic amine.

Reagents & Materials:

  • 2-Amino-6-(aminomethyl)benzothiazole (1.0 eq)

  • Substituted phenyl isocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.2 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-(aminomethyl)benzothiazole (1.0 mmol) in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Temperature Control (Critical Causality): Cool the reaction mixture to 0–5 °C using an ice bath. Rationale: Low temperatures kinetically favor the reaction of the highly nucleophilic aliphatic amine while completely suppressing the less reactive C2-aromatic amine, ensuring 100% chemoselectivity.

  • Addition: Add TEA (1.2 mmol) to the solution to act as an acid scavenger and maintain the free-base form of the aliphatic amine.

  • Coupling: Slowly add the substituted phenyl isocyanate (1.05 mmol) dropwise over 15 minutes.

  • Propagation: Allow the reaction to stir at 0–5 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • QC Checkpoint (Self-Validation): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material and the appearance of a single new spot indicates successful chemoselective conversion.

  • Workup: Quench with cold distilled water. Extract the organic layer with DCM ( 3×15 mL ), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization from ethanol. Confirm structure via ¹H-NMR (look for the preservation of the broad singlet corresponding to the C2-NH₂ protons at ~7.5 ppm, confirming they did not react).

Synthesis A 2-Amino-6-(aminomethyl)benzothiazole (Bifunctional Scaffold) B Chemoselective Reaction (Aliphatic Amine Targeting) A->B C Isocyanate Addition (0-5°C, DCM, TEA) B->C D C6-Urea Intermediate (C2-Amine Intact) C->D E LC-MS / NMR Validation (Confirm C2-NH2 presence) D->E F Target Anti-Cancer Agent (Raf-1 / EGFR Inhibitor) E->F

Chemoselective synthesis workflow for 2-Amino-6-(aminomethyl)benzothiazole derivatives.

Protocol 2: In Vitro Raf-1 Kinase Inhibition Assay

Objective: To evaluate the IC₅₀ of the synthesized benzothiazole derivatives against Raf-1 kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35.

  • Compound Dilution: Dissolve the synthesized benzothiazole derivative in 100% DMSO. Create a 10-point serial dilution (ranging from 100 μ M to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme Incubation: In a 96-well plate, combine 10 μ L of the compound dilution with 10 μ L of active Raf-1 kinase (0.5 ng/ μ L final concentration). Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase hinge region.

  • Reaction Initiation: Add 20 μ L of a substrate mixture containing MEK1 (inactive, 10 μ g/mL) and ATP (10 μ M) to initiate the phosphorylation cascade.

  • Termination & Detection: Incubate at 30 °C for 45 minutes. Terminate the reaction by adding 10 μ L of 0.5 M EDTA. Transfer the mixture to a specialized detection plate (e.g., LANCE Ultra TR-FRET assay plate) coated with anti-phospho-MEK1 antibodies.

  • Data Analysis: Read the plate using a time-resolved fluorescence microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (GraphPad Prism), normalizing the data against a positive control (e.g., Sorafenib) and a negative vehicle control.

References

  • Title: Synthesis of Amide and Urea Derivatives of Benzothiazole as Raf-1 Inhibitor Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives Source: Archives of Pharmacal Research (via PubMed) URL: [Link]

  • Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Design and synthesis of new potent anticancer benzothiazole amides and ureas featuring pyridylamide moiety and possessing dual B-Raf(V600E) and C-Raf kinase inhibitory activities Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Application

Advanced Heterobifunctional Cross-Linking: Utilizing 2-Amino-6-(aminomethyl)benzothiazole for Chemoselective Bioconjugation

Introduction & Executive Summary In the development of complex bioconjugates—such as targeted radiotherapeutics, antibody-drug conjugates (ADCs), and advanced fluorogenic probes—achieving absolute chemoselectivity withou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

In the development of complex bioconjugates—such as targeted radiotherapeutics, antibody-drug conjugates (ADCs), and advanced fluorogenic probes—achieving absolute chemoselectivity without cross-reactivity remains a central challenge. 2-Amino-6-(aminomethyl)benzothiazole (CAS 496841-89-5)[1] has emerged as a highly versatile, rigid, heterobifunctional cross-linker that solves this problem.

Unlike traditional cross-linkers that rely on sterics or slow kinetics for sequential labeling, this benzothiazole derivative features a dual-amine scaffold with an extreme differential in intrinsic nucleophilicity and acid dissociation constants (pKa). This allows for a zero-crosstalk, pH-driven sequential cross-linking methodology. Furthermore, the benzothiazole core serves as an intrinsic fluorophore, enabling direct photophysical tracking of the conjugation efficiency[2].

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The power of 2-Amino-6-(aminomethyl)benzothiazole lies in the orthogonal reactivity of its two amine groups, which dictates the experimental conditions chosen for the protocol:

  • The Aliphatic Amine (6-aminomethyl): This primary amine has a typical aliphatic pKa of ~9.5. At physiological pH (7.2–7.5), a sufficient fraction of this group exists as a free base, making it highly nucleophilic and primed for rapid acylation by N-hydroxysuccinimide (NHS) esters.

  • The Aromatic Amine (2-amino): Attached directly to the benzothiazole ring, this amine has a remarkably low pKa of 4.48[3]. While it exists entirely in its free-base form at pH 7.4, its lone pair of electrons is highly delocalized into the electron-deficient benzothiazole π-system. This delocalization drastically reduces its nucleophilicity, rendering it completely inert to NHS esters under the conditions used for the aliphatic amine.

  • Aromatic Amine Activation & Tyrosine Coupling: To utilize the unreacted 2-amino group, it must be converted into a highly reactive diazonium salt. This requires strongly acidic conditions (pH < 2.0) and low temperatures (4°C) to generate the nitrosonium ion (NO⁺) while preventing the degradation of the resulting diazonium species[4]. Once formed, the diazonium intermediate undergoes rapid electrophilic aromatic substitution exclusively with the phenol side chains of Tyrosine residues on a target protein. This final coupling is executed at pH 8.5–9.0, a deliberate choice that partially deprotonates the tyrosine phenol (pKa ~10) into a highly activated, ortho-directing phenoxide ion[5].

Quantitative Reactivity Profile
Property6-Aminomethyl Group (Aliphatic)2-Amino Group (Aromatic)
pKa ~ 9.54.48[3]
Nucleophilicity High (Localized lone pair)Low (Delocalized lone pair)
Primary Reactivity Acylation (NHS esters, EDC)Diazotization, Azo Coupling
Optimal Reaction pH 7.2 – 7.5< 2.0 (Activation) / 8.5–9.0 (Coupling)[4]

Experimental Workflow

G Start 2-Amino-6-(aminomethyl)benzothiazole (Dual Amine Scaffold) Phase1 Phase 1: NHS-Ester Coupling (pH 7.4, targets 6-aminomethyl) Start->Phase1 Intermediate Mono-conjugated Intermediate (Unreacted 2-amino group) Phase1->Intermediate Chemoselective Acylation Phase2 Phase 2: Diazotization (NaNO2, HCl, 4°C) Intermediate->Phase2 Reactive Diazonium Salt Intermediate (Highly reactive electrophile) Phase2->Reactive Acidic Activation Phase3 Phase 3: Tyrosine Azo-Coupling (Target Protein, pH 8.5-9.0) Reactive->Phase3 Final Stable Azo-Crosslinked Bioconjugate (Fluorescently Trackable) Phase3->Final Electrophilic Substitution

Chemoselective sequential cross-linking workflow for 2-Amino-6-(aminomethyl)benzothiazole.

Step-by-Step Protocol: Sequential Small Molecule-to-Protein Cross-Linking

Note: This protocol describes the attachment of an NHS-ester functionalized small molecule (e.g., a PEG linker or drug payload) to a Tyrosine-containing target protein (e.g., a monoclonal antibody).

Phase 1: Aliphatic Amine Conjugation (NHS-Ester Coupling)

Causality: Executed at pH 7.4 to ensure the aliphatic amine is sufficiently nucleophilic while the aromatic amine remains electronically deactivated.

  • Preparation: Dissolve 2-Amino-6-(aminomethyl)benzothiazole[1] in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the target NHS-ester (e.g., 1.0 equivalents) with the benzothiazole derivative (1.2 equivalents) in 1X PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent precipitation.

  • Incubation: Vortex gently and incubate at room temperature (20–25°C) for 2 hours on an end-over-end rotator.

  • Self-Validating QC: Analyze a 5 µL aliquot via LC-MS. The successful formation of the mono-conjugated intermediate is confirmed by a mass shift corresponding to the exact molecular weight of the NHS-ester minus the NHS leaving group (115.09 Da). No di-conjugated species should be present.

Phase 2: Diazotization of the Aromatic Amine

Causality: The addition of NaNO₂ in strong acid generates nitrous acid (HONO), which dehydrates to the active nitrosonium ion (NO⁺). The strictly maintained 4°C environment prevents the highly unstable diazonium salt from decomposing into a phenol and nitrogen gas[4].

  • Acidification: Transfer the purified intermediate from Phase 1 into a glass vial. Add 0.5 M HCl dropwise until the pH drops below 2.0.

  • Thermal Control: Submerge the reaction vial in an ice-water bath and allow it to equilibrate to exactly 4°C for 10 minutes.

  • Activation: Prepare a fresh 100 mM solution of Sodium Nitrite (NaNO₂) in pre-chilled deionized water. Add 1.5 equivalents of NaNO₂ dropwise to the reaction mixture while stirring vigorously.

  • Incubation: Allow the diazotization to proceed for 15–20 minutes at 4°C in the dark.

  • Self-Validating QC: Perform a classic β-naphthol spot test. Add 1 µL of the reaction mixture to 10 µL of a 1% β-naphthol solution in 1 M NaOH. An immediate, intense red/orange color confirms the presence of the active diazonium salt. Proceed immediately to Phase 3.

Phase 3: Tyrosine-Selective Azo Coupling

Causality: The target protein is buffered to pH 8.8 to deprotonate the tyrosine phenol side chains, transforming them into strongly activating phenoxide ions that rapidly capture the diazonium electrophile[5].

  • Protein Preparation: Buffer exchange the target protein (e.g., 1–5 mg/mL) into 0.1 M Sodium Borate buffer, pH 8.8. Pre-chill the protein solution to 4°C.

  • Coupling: Slowly add the cold diazonium salt solution (from Phase 2) dropwise to the protein solution under gentle agitation. Maintain a molar ratio of 5:1 to 10:1 (Diazonium:Protein) depending on the desired Degree of Labeling (DoL).

  • Incubation: Incubate the mixture at 4°C for 60 minutes.

  • Quenching & Purification: Quench the reaction by adding a 10-fold molar excess of free Tyrosine or p-cresol[4]. Purify the final bioconjugate using Size Exclusion Chromatography (SEC) or a desalting column equilibrated with 1X PBS (pH 7.4).

  • Self-Validating QC: Analyze the purified conjugate via UV-Vis spectroscopy. The formation of the stable azo bond (–N=N–) linked to the benzothiazole core will present a distinct new absorbance peak between 350 nm and 400 nm, which can be utilized alongside the intrinsic benzothiazole fluorescence to precisely calculate the DoL[2].

References

  • BenchChem - 2-Amino-6-(aminomethyl)benzothiazole | 496841-89-5.

  • PubChem - Benzo(d)thiazol-2-amine (CID 8706). National Center for Biotechnology Information.

  • Journal of the American Chemical Society (JACS) - Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Jones, M. W., et al. (2012).

  • Bioconjugate Chemistry / NIH PMC - Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. (2019).

  • Bioconjugate Chemistry / NIH PMC - Developing visible fluorogenic 'click-on' dyes for cellular imaging. Qi, J., et al. (2012).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving 2-Amino-6-(aminomethyl)benzothiazole Precipitation in Aqueous Media

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling 2-Amino-6-(aminomethyl)benzothiazole and related compounds. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-Amino-6-(aminomethyl)benzothiazole and related compounds. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this molecule in aqueous experimental systems. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.

The 2-Amino-6-(aminomethyl)benzothiazole molecule, while promising for various applications, possesses a chemical structure that can lead to precipitation in aqueous buffers. The core of the molecule is the benzothiazole ring system, which is generally non-polar and exhibits low water solubility.[1][2][3] However, the molecule also contains two basic amino groups—the 2-amino group on the thiazole ring and the aminomethyl group on the benzene ring. These groups are the key to overcoming solubility issues.

This guide will walk you through a logical troubleshooting process in a question-and-answer format, from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my 2-Amino-6-(aminomethyl)benzothiazole in DMSO to make a stock solution. When I dilute it into my aqueous buffer (e.g., PBS pH 7.4), it immediately precipitates. Why is this happening?

This is a classic solubility issue known as "crashing out." Benzothiazole and its derivatives are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very limited solubility in water.[1] When you add your DMSO stock to the aqueous buffer, the DMSO concentration is drastically diluted. The aqueous environment cannot accommodate the high concentration of the non-polar compound, causing it to exceed its solubility limit and precipitate out of the solution.

The core issue is the low intrinsic aqueous solubility of the neutral form of the molecule, which is predominant at neutral pH.

Q2: What is the most direct way to improve the solubility of 2-Amino-6-(aminomethyl)benzothiazole in my aqueous medium?

The most effective and scientifically-driven approach is to modify the pH of your aqueous solution.

Causality: Your compound has two basic amino groups. In a neutral or basic environment (pH > pKa), these groups are primarily in their neutral, uncharged state (-NH2). In this form, the molecule is less polar and thus less soluble in water. By lowering the pH of the solution with an acid, you protonate these amino groups, converting them into their cationic salt forms (-NH3+).[4][5] These charged species are significantly more polar and exhibit much higher solubility in aqueous media.[6][7][8] This principle is a cornerstone of formulating weakly basic drugs.[9][10]

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated R-NH3+ (Cationic) Highly Water-Soluble Neutral R-NH2 (Neutral) Poorly Water-Soluble Protonated->Neutral - H+ (Add Base) Neutral->Protonated + H+ (Add Acid)

Caption: Effect of pH on the ionization and solubility of an amine.

Experimental Protocol: pH-Based Solubilization
  • Preparation: Prepare your desired aqueous buffer (e.g., phosphate buffer, citrate buffer) but do not adjust the final pH yet.

  • Dispersion: Add the required amount of solid 2-Amino-6-(aminomethyl)benzothiazole to the buffer to make a suspension. If using a DMSO stock, add it slowly while vortexing to create a fine precipitate.

  • Titration: While continuously stirring or vortexing, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Simultaneously, visually inspect the solution for the dissolution of the precipitate.

  • Endpoint: Continue adding acid until all the solid has dissolved. Record the final pH. This pH represents the minimum acidity required to keep your compound in solution at that specific concentration.

  • Validation: It is crucial to ensure that this final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). If the required pH is too low, you may need to combine this method with others described below or reduce the final concentration of your compound.

Q3: My experiment is pH-sensitive and I cannot lower the pH. What are my other options?

If pH modification is not feasible, the use of co-solvents is the next logical step.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[] They disrupt the strong hydrogen bonding network of water, making the environment more favorable for dissolving non-polar compounds.[]

However, it is critical to use the lowest effective concentration of a co-solvent, as they can have their own biological or chemical effects on an experiment. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%.[1]

Co-SolventTypical Starting Final Concentration (in vitro)Notes
DMSO (Dimethyl Sulfoxide)0.1% - 1.0%Potent solvent, but can have biological effects at >1%.[1]
Ethanol 1% - 5%Commonly used, but can cause protein denaturation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)1% - 10%A less toxic option often used in formulations.
Propylene Glycol 1% - 20%Common vehicle for both in vitro and in vivo studies.
Experimental Protocol: Co-Solvent Screening
  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 100 mM in DMSO).

  • Serial Dilution: Prepare a series of test solutions in your aqueous buffer containing different final concentrations of the co-solvent (e.g., 0.25%, 0.5%, 1.0%, 2.0%).

  • Addition: Add the stock solution to each test buffer to achieve your desired final compound concentration. Add the stock slowly while vortexing to prevent localized high concentrations that can cause immediate precipitation.

  • Observation: Incubate the solutions under your experimental conditions (e.g., 37°C) and observe for any signs of precipitation over time (e.g., immediately, after 1 hour, after 24 hours).

  • Selection: Choose the lowest concentration of the co-solvent that maintains the solubility of your compound for the duration of your experiment.

Q4: I am working on an in-vivo formulation and need higher concentrations and better stability. What advanced strategies can I explore?

For more demanding applications like animal studies, you may need to employ more sophisticated formulation techniques.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar benzothiazole portion of your molecule, forming an "inclusion complex."[1] This complex masks the hydrophobic part of the drug, significantly increasing its apparent aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.

  • Use of Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can solubilize your compound, keeping it dispersed in the solution.[1] Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in preclinical formulations.[1][12]

  • Lipid-Based Formulations: For oral delivery, Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion when introduced to an aqueous medium under gentle agitation (like the conditions in the gut).[1] The drug remains dissolved in the oil droplets, which can enhance its absorption.

Troubleshooting Workflow and Summary

The following diagram outlines a logical progression for addressing the precipitation of 2-Amino-6-(aminomethyl)benzothiazole.

Start Precipitation Observed in Aqueous Buffer Check_Conc Is the final concentration essential? Start->Check_Conc Lower_Conc Reduce Final Concentration Check_Conc->Lower_Conc No Check_pH Is the experimental system pH-tolerant? Check_Conc->Check_pH Yes Success Compound Solubilized Lower_Conc->Success Adjust_pH Strategy 1: Lower pH (Protonate Amines) Check_pH->Adjust_pH Yes Use_Cosolvent Strategy 2: Add Co-solvent (e.g., DMSO, PEG 400) Check_pH->Use_Cosolvent No Adjust_pH->Success Advanced Strategy 3: Advanced Formulation (Cyclodextrins, Surfactants) Use_Cosolvent->Advanced Still Precipitates Use_Cosolvent->Success Soluble Advanced->Success Failure Re-evaluate Experiment Parameters Advanced->Failure Still Precipitates

Caption: Logical workflow for troubleshooting precipitation issues.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17335, 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Elementary Education Online. (n.d.). Study of Benzothiazoles and its Pharmaceutical Importance. Retrieved from [Link]

  • Caballero, A., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4689. Retrieved from [Link]

  • Carradori, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4867. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15630, 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • Chadha, R., et al. (2014). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 11(10), 3623–3634. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances, 14(54), 39865-39874. Retrieved from [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Slideshare. (n.d.). pH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Chegg.com. (2019, May 13). Solved The solubility of p-aminobenzoic acid changes. Retrieved from [Link]

  • ResearchGate. (2015, February 25). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2016, April 19). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 2-Amino-6-(aminomethyl)benzothiazole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-Amino-6-(aminomethyl)benzothiazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-Amino-6-(aminomethyl)benzothiazole .

This molecule presents a unique chromatographic profile: it contains a highly basic primary aliphatic amine (the aminomethyl group, pKa ~9.5) and a secondary aromatic amine (the 2-aminobenzothiazole core, pKa ~4.5). This dual-basicity and high polarity frequently result in poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions. The following guides, FAQs, and self-validating protocols are engineered to help you establish robust, reproducible purification methods.

Core Chromatographic Challenges (Diagnostic FAQs)

Q: Why does 2-Amino-6-(aminomethyl)benzothiazole exhibit severe peak tailing (As > 2.0) on my standard C18 column? A: Peak tailing for this molecule is a chemical causality driven by its basic functional groups. In standard reversed-phase HPLC (RP-HPLC) at a neutral or mildly acidic pH, the aliphatic amine is fully protonated (cationic). Traditional silica-based C18 columns contain residual unbonded silanol groups (Si-OH) on their surface. Above pH 3.0, these silanols ionize into negatively charged silanoxides (Si-O⁻)[1]. The positively charged aminomethyl group undergoes strong secondary ion-exchange interactions with these ionized silanols, causing multi-modal retention and a stretched trailing edge[2][3].

Q: How can I differentiate between a chemical tailing issue and a physical column defect? A: You must use a self-validating injection system . Inject a purely neutral, hydrophobic marker (such as Toluene or Uracil) alongside your sample. Neutral compounds cannot undergo acid-base interactions with silanols[4].

  • If the neutral marker tails: You have a physical problem (e.g., a void at the head of the column, blocked frit, or excessive extra-column dead volume)[3][4].

  • If the neutral marker is perfectly symmetrical but your benzothiazole tails: The issue is purely chemical (silanol interaction), dictating a change in mobile phase pH or column chemistry[4].

Q: Should I use Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? A: This depends on your retention factor ( k′ ). If 2-Amino-6-(aminomethyl)benzothiazole elutes in the void volume ( k′<1 ) on a C18 column even at 0% organic modifier, you should switch to HILIC. HILIC is specifically designed for highly polar, water-soluble basic analytes[5]. In HILIC, water acts as the strong eluting solvent, and retention is driven by the analyte partitioning into a water-rich layer immobilized on a polar stationary phase[6].

Method Optimization & Troubleshooting Workflows

To systematically resolve retention and peak shape issues, follow the decision matrix below.

Troubleshooting Start Target: 2-Amino-6-(aminomethyl)benzothiazole RetCheck Is Retention Factor (k') < 1? Start->RetCheck HILIC Switch to HILIC (Polar Stationary Phase) RetCheck->HILIC Yes (Too Polar) TailCheck Is Asymmetry (As) > 1.5? RetCheck->TailCheck No (Adequate Retention) Success Optimal Symmetrical Peak HILIC->Success PhysChem Inject Neutral Marker (e.g., Toluene) TailCheck->PhysChem Yes (Tailing) TailCheck->Success No (Good Peak) PhysProb Physical Void/Plumbing Issue (Replace Column/Fittings) PhysChem->PhysProb Marker Tails ChemProb Silanol Interaction (Chemical Issue) PhysChem->ChemProb Marker is Symmetrical FixChem Lower pH (< 2.5) or Use High-pH BEH Column ChemProb->FixChem FixChem->Success

Decision matrix for troubleshooting retention and peak tailing of polar basic amines.

Troubleshooting Co-Elution with Regioisomers: If your target co-elutes with structurally similar impurities (e.g., unreacted starting materials or regioisomers), standard C18 at neutral pH will fail. You must manipulate the ionization state.

  • Strategy A (Low pH Ion-Pairing): Use 0.1% Trifluoroacetic acid (TFA). A pH 2.5 fully protonates the residual silanols, neutralizing their charge and eliminating secondary tailing interactions[7]. Simultaneously, the hydrophobic trifluoroacetate anion forms an ion-pair with the protonated amines, increasing overall hydrophobicity and retention.

  • Strategy B (High pH): Use an alkaline mobile phase (pH 10.5) with a hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH)[5]. This deprotonates the aliphatic amine, neutralizing the molecule and allowing it to interact purely via hydrophobic partitioning, drastically sharpening the peak[8].

Quantitative Method Selection Data

Summarized below are the expected chromatographic behaviors based on column and mobile phase selection.

Column ChemistryMobile Phase StrategyRetention MechanismExpected Peak Asymmetry ( As​ )Suitability for Target
Standard C18 (Silica) 0.1% Formic Acid (pH ~2.8)Hydrophobic> 2.0 (Severe Tailing)Poor. Silanols remain partially ionized.
Endcapped C18 0.1% TFA (pH ~2.0)Ion-Pairing + Hydrophobic1.2 - 1.5 (Acceptable)Good. Silanols protonated; ion-pairing increases retention.
Hybrid BEH C18 10 mM NH4​HCO3​ (pH 10.5)Pure Hydrophobic1.0 - 1.2 (Excellent)Optimal (RP) . Amine is deprotonated, eliminating secondary interactions.
BEH Amide (HILIC) 10 mM NH4​FA in 90% ACNHydrophilic Partitioning1.0 - 1.3 (Excellent)Optimal (Polar) . Highly orthogonal to RP-HPLC.

Validated Experimental Protocols

Understanding the mechanism of your chosen method is critical. The diagram below illustrates the divergent retention mechanisms between RP-HPLC and HILIC.

Mechanism cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC HILIC Molecule 2-Amino-6-(aminomethyl) benzothiazole RP_Mech Hydrophobic Partitioning (Weak for Polar Amines) Molecule->RP_Mech Silanol Secondary Silanol Interaction (Causes Tailing) Molecule->Silanol HILIC_Mech Partitioning into Water-Rich Layer Molecule->HILIC_Mech IonEx Ion-Exchange with Stationary Phase Molecule->IonEx

Dual retention mechanisms in RP-HPLC versus HILIC for basic polar analytes.

Protocol A: High-pH RP-HPLC Purification (Self-Validating)

This protocol exploits the basicity of the molecule by deprotonating it, forcing it to behave as a neutral, hydrophobic compound[5][8].

1. Materials & Setup:

  • Column: Waters XBridge BEH C18 (or equivalent high-pH stable hybrid silica), 5 µm, 150 x 4.6 mm (Analytical) or 150 x 19 mm (Preparative)[5][8].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in highly purified water, adjusted to pH 10.5 with Ammonium Hydroxide ( NH4​OH ).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

2. Self-Validation (System Suitability):

  • Inject 5 µL of a Toluene standard (1 mg/mL in Methanol).

  • Validation Check: Calculate the asymmetry factor ( As​ ). If As​>1.2 , halt the experiment. You have a physical column void or plumbing issue[4]. If As​≤1.2 , proceed.

3. Gradient Execution:

  • 0-2 min: 5% B (Isocratic hold to establish baseline retention).

  • 2-15 min: Linear gradient from 5% B to 60% B.

  • 15-18 min: 100% B (Column wash).

  • 18-25 min: 5% B (Re-equilibration).

4. Causality Note: By operating at pH 10.5, you suppress the ionization of the aliphatic amine (pKa ~9.5). The molecule becomes uncharged, preventing electrostatic interactions with the silica matrix and yielding a sharp, Gaussian peak.

Protocol B: HILIC Purification Workflow

If the compound is too polar to retain on the BEH C18 column, use this HILIC protocol[9].

1. Materials & Setup:

  • Column: BEH Amide or bare high-purity silica HILIC column[5].

  • Mobile Phase A: 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water (pH ~3.0 adjusted with formic acid). Note: In HILIC, the highly organic phase is the weak solvent.

  • Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water. Note: The aqueous phase is the strong eluting solvent[6].

2. Sample Preparation (Critical Step):

  • Dissolve 2-Amino-6-(aminomethyl)benzothiazole in a diluent matching Mobile Phase A (e.g., 90% Acetonitrile). Injecting samples dissolved in 100% water will cause severe peak distortion and breakthrough in HILIC.

3. Equilibration & Self-Validation:

  • HILIC columns require extensive equilibration to form the semi-immobilized water layer[10]. Flush the column with 20 column volumes (CV) of Mobile Phase A.

  • Validation Check: Inject the sample three times consecutively. The retention time ( tR​ ) must not drift by more than 0.05 minutes between injections. If drift occurs, the water layer is not fully established; continue equilibrating[9][10].

4. Gradient Execution:

  • 0-2 min: 0% B (100% A - highly organic hold).

  • 2-12 min: Linear gradient from 0% B to 50% B (increasing water content to elute the polar amine).

  • 12-15 min: 50% B.

  • 15-25 min: 0% B (Extended re-equilibration is mandatory in HILIC).

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Knowledge Center.[Link]

  • Fi, Conrad A., et al. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv.[Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Waters.[Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.[Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz.[Link]

  • MDPI. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI.[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chrom Tech.[Link]

  • Axion Labs. HPLC Peak Tailing. Axion Analytical Labs.[Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab.[Link]

Sources

Troubleshooting

Ideal storage conditions and shelf-life stability of 2-Amino-6-(aminomethyl)benzothiazole

Welcome to the Technical Support and Troubleshooting Guide for 2-Amino-6-(aminomethyl)benzothiazole . This bifunctional scaffold is widely utilized in medicinal chemistry, particularly in the hit-to-lead optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Amino-6-(aminomethyl)benzothiazole . This bifunctional scaffold is widely utilized in medicinal chemistry, particularly in the hit-to-lead optimization of antimicrobial agents such as DNA gyrase inhibitors [1].

Because this compound features both an electron-rich heterocyclic core and a highly reactive aliphatic primary amine, improper handling can lead to rapid degradation, compromising your experimental integrity. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the stability and reliability of your compound.

Part 1: Ideal Storage Conditions & Stability FAQs

Q: What are the optimal long-term storage conditions for the lyophilized powder? A: For long-term storage (>1 month), the powder must be stored at -20°C in a desiccated environment, strictly protected from light, and under an inert atmosphere (Argon or Nitrogen). Causality: The compound possesses two distinct nitrogen centers. While the 2-amino group is conjugated with the benzothiazole ring (reducing its nucleophilicity), the 6-aminomethyl group is an aliphatic primary amine. This aliphatic amine is highly nucleophilic and rapidly reacts with atmospheric CO2 and moisture to form carbamic acids, which subsequently precipitate as insoluble carbamate salts [2]. Additionally, the benzothiazole sulfur and nitrogen atoms are susceptible to photo-oxidation [3].

Q: How does humidity affect the stability of the compound? A: Amines are inherently hygroscopic. Absorbed moisture not only accelerates the hydrolysis of the benzothiazole core under extreme pH conditions but also acts as a catalyst for the aforementioned CO2-driven carbamate formation. If your powder clumps or becomes sticky, it has absorbed moisture and its molarity calculations will be inaccurate.

Q: What is the expected shelf-life of the compound across different environments? A: The stability of 2-Amino-6-(aminomethyl)benzothiazole is highly dependent on temperature, light, and atmospheric exposure.

Quantitative Shelf-Life & Stability Matrix
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Optimal Long-Term -20°CArgon / N2Dark12 - 24 MonthsNegligible if seal is maintained
Short-Term (Working) 2-8°CDesiccated AirDark1 - 3 MonthsSlow carbamate formation
Benchtop (Exposed) 20-25°CAmbient AirAmbient Light< 48 HoursRapid oxidation & CO2 capture
DMSO Stock Solution -20°CArgon / N2Dark3 - 6 MonthsFreeze-thaw induced precipitation

Part 2: Troubleshooting Guide for Researchers

Issue: My compound powder changed color from off-white/pale yellow to dark brown.

  • Diagnosis: Oxidative degradation. The primary amine or the benzothiazole core has undergone photo-oxidation or auto-oxidation, generating N-oxides, sulfoxides, or complex polymeric degradation products [3].

  • Action: Do not use this batch for sensitive bioassays or quantitative structure-activity relationship (QSAR) studies. The presence of oxidized byproducts will skew IC50 values. Repurify via preparative HPLC or discard.

Issue: The compound is no longer fully soluble in anhydrous DMSO, leaving a cloudy suspension.

  • Diagnosis: Carbamate salt formation. Exposure to ambient air has allowed the 6-aminomethyl group to react with CO2 [2]. Carbamate salts are highly insoluble in standard organic solvents like DMSO.

  • Action: Centrifuge the suspension. However, note that the concentration of the active compound in the supernatant will be significantly lower than your calculated theoretical yield. It is highly recommended to prepare a fresh stock from a properly stored batch.

Issue: Inconsistent results across different days of a high-throughput screening (HTS) campaign.

  • Diagnosis: Repeated freeze-thaw cycles of the DMSO stock solution. Condensation introduces water into the DMSO, accelerating degradation.

  • Action: Transition to a single-use aliquot workflow (see protocol below).

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, do not rely on bulk stock solutions. Implement the following self-validating workflow for preparing and storing working aliquots.

Protocol: Preparation of 10 mM Anhydrous DMSO Stock Aliquots

Materials Needed:

  • 2-Amino-6-(aminomethyl)benzothiazole (lyophilized powder, warmed to room temp in a desiccator)

  • Anhydrous DMSO (≥99.9%, packaged under Argon)

  • Argon or Nitrogen gas line

  • Amber glass vials or light-blocking microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the compound to reach room temperature inside a desiccator for at least 30 minutes before opening. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic amine.

  • Purging: Open the vial inside a glove box or immediately purge the headspace with a gentle stream of Argon.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely dissolved. The solution should be clear and pale yellow.

  • Aliquotting: Dispense 10 µL to 50 µL volumes into single-use amber microcentrifuge tubes.

  • Inert Sealing: Blanket the headspace of each tube with Argon before capping tightly.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C freezer.

  • Self-Validation Step (Crucial): Before initiating your experiment, run a blank LC-MS baseline of one random aliquot.

    • Validation Criteria: You should observe a single major peak at m/z 180.0 [M+H]+.

    • Failure Criteria: The appearance of an m/z 196.0 peak indicates oxidation (N-oxide/sulfoxide), while an m/z 224.0 peak indicates carbamate formation. If these are present at >5% relative abundance, discard the batch.

Part 4: Visualizations of Workflows and Mechanisms

AliquotWorkflow Start Receive Lyophilized Powder Check Check Integrity (Color/LC-MS) Start->Check Inert Purge with Argon/N2 Check->Inert Passes QC Solvent Dissolve in Anhydrous DMSO Inert->Solvent Aliquot Create Single-Use Aliquots Solvent->Aliquot Store Store at -20°C in Dark Aliquot->Store

Workflow for the preparation and quality control of working aliquots.

DegradationPathway Compound 2-Amino-6-(aminomethyl) benzothiazole CO2 Atmospheric CO2 + Moisture Compound->CO2 O2 Oxygen / Light (Photo-oxidation) Compound->O2 Carbamate Carbamate Salts (Insoluble) CO2->Carbamate Nucleophilic Attack Oxide N-Oxides / Sulfoxides (Loss of Activity) O2->Oxide ROS Generation

Primary degradation pathways of 2-Amino-6-(aminomethyl)benzothiazole.

References

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa.Journal of Medicinal Chemistry (via PMC).
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.The Journal of Physical Chemistry C - ACS Publications.
  • Copper‐Catalyzed Aerobic Oxidation of Amines to Benzothiazoles via Cross Coupling of Amines and Arene Thiolation Sequence.ResearchGate.
Optimization

Technical Support Center: Troubleshooting 2-Amino-6-(aminomethyl)benzothiazole Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding high background fluorescence when researchers utilize 2-Amino-6-(aminomethyl)benzothiazole and its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding high background fluorescence when researchers utilize 2-Amino-6-(aminomethyl)benzothiazole and its derivatives. While benzothiazole-based probes are powerful tools due to their large Stokes shifts and environmental sensitivity, their inherent photophysics can lead to frustrating signal-to-noise ratios if assays are not rigorously optimized.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind background fluorescence and provide self-validating protocols to ensure your data is robust, reproducible, and artifact-free.

FAQ: Mechanistic Causes & Troubleshooting

Q1: Why does 2-Amino-6-(aminomethyl)benzothiazole exhibit high non-specific background in aqueous biological buffers?

A1: The background is rarely a simple case of tissue "autofluorescence." It is primarily driven by the molecule's dual photophysical nature. The benzothiazole core is highly hydrophobic, while the aminomethyl group is hydrophilic and readily protonated at physiological pH. This amphiphilic nature drives two phenomena that ruin signal-to-noise ratios:

  • Aggregation-Induced Emission (AIE): In highly aqueous buffers (high water fraction, fw), the poor solubility of the benzothiazole core causes the probe to form nano-aggregates. This restricts intramolecular rotations, triggering AIE and resulting in a diffuse, non-specific fluorescent background across the sample (1[1]).

  • Excited-State Intramolecular Proton Transfer (ESIPT): While ESIPT provides the benefit of a large Stokes shift, the hydrophobic nature of the probe means it readily partitions into lipid bilayers or lipofuscin deposits, creating false-positive signals in off-target hydrophobic pockets (2[2]).

Q2: How do I definitively differentiate between true target signal, probe aggregation, and tissue autofluorescence?

A2: A single "stained vs. unstained" comparison is scientifically insufficient because it cannot isolate probe aggregation from non-specific binding. You must implement a Self-Validating Experimental Matrix (detailed in the protocol below). By running a Matrix Blank, a Probe Blank, a Blocked Control, and a Full Reaction in parallel, you create a closed logical loop. If your Probe Blank shows high fluorescence, your issue is buffer aggregation (AIE). If your Blocked Control shows high fluorescence, your issue is non-specific lipophilic binding.

Q3: What are the most effective chemical quenching and washing strategies to minimize this background?

A3: To minimize background, you must address both the biological matrix and the probe's chemistry.

  • Lipofuscin Quenching: Brain and aged tissues contain lipofuscin, which emits broad-spectrum autofluorescence. Sudan Black B (SBB) is a lipophilic dye that physically absorbs this light, quenching the background. It must be applied post-staining so it does not interfere with the initial probe binding (3[3]).

  • Stringent Washing: Because the aminomethyl group can form weak electrostatic interactions, washing with a mild non-ionic detergent like Tween-20 is critical to disrupt these interactions before the probe aggregates.

Quantitative Data: Optimization Reagents

Reagent CategorySpecific AgentOptimal ConcentrationIncubation TimeMechanistic Rationale
Blocking Bovine Serum Albumin (BSA)1–5% (w/v)30–60 minSaturates non-specific hydrophobic binding sites prior to probe introduction.
Blocking Normal Serum5–10% (v/v)30–60 minReduces cross-reactivity; must match secondary antibody species if multiplexing.
Washing Tween-20 (in PBS/TBS)0.05–0.1% (v/v)3 × 5 minNon-ionic detergent disrupts weak, non-specific hydrophobic probe-tissue interactions.
Quenching Sudan Black B (SBB)0.1% (w/v)10–20 minLipophilic dye that absorbs light and physically quenches lipofuscin autofluorescence.

Experimental Protocol: Self-Validating Signal-to-Noise Workflow

To guarantee scientific integrity, execute the following step-by-step methodology. This protocol is designed as a self-validating system to isolate and eliminate background artifacts.

Step 1: Experimental Matrix Setup Prepare four parallel sample groups:

  • (A) Matrix Blank: Tissue/cells + buffer (Quantifies baseline autofluorescence).

  • (B) Probe Blank: Buffer + probe (Quantifies AIE/aggregation in the absence of biological targets).

  • (C) Blocked Control: Tissue/cells + blocking agent + probe (Isolates specific vs. non-specific binding).

  • (D) Full Reaction: Tissue/cells + target + probe. Causality: This ensures any observed fluorescence can be mathematically isolated into autofluorescence, probe aggregation, non-specific binding, and true signal.

Step 2: Titration & Co-Solvent Optimization Prepare the 2-Amino-6-(aminomethyl)benzothiazole probe in a stock solution of DMSO. Dilute into the working buffer ensuring the final DMSO concentration is between 0.5% and 1.0%. Causality: Maintaining a slight organic phase prevents the hydrophobic benzothiazole core from forming AIE-active nano-aggregates in the aqueous buffer, while keeping DMSO low enough to prevent cellular toxicity.

Step 3: Hydrophobic Blocking Incubate the biological sample (Groups C and D) with 5% BSA in PBS for 60 minutes at room temperature. Causality: BSA acts as a sacrificial hydrophobic sink, saturating non-specific lipid pockets so the benzothiazole probe cannot bind off-target.

Step 4: Probe Incubation Apply the titrated probe (typically 1-10 µM based on optimization) for 30 minutes.

Step 5: Stringent Washing Wash the samples three times for 5 minutes each in PBS containing 0.1% Tween-20. Causality: Tween-20 lowers the surface tension and breaks weak van der Waals forces between the probe's aminomethyl group and off-target proteins, washing away unbound probe before it can aggregate.

Step 6: Chemical Quenching Immerse the sample in 0.1% Sudan Black B (in 70% ethanol) for 15 minutes in the dark. Rinse thoroughly with PBS. Causality: SBB penetrates lipid droplets and lipofuscin, acting as a photon sink for autofluorescence without displacing the covalently or tightly bound probe.

Step 7: Spectral Unmixing (Readout) Utilize spectral unmixing algorithms on your imaging system to digitally separate the distinct emission peak of the benzothiazole derivative from the broader autofluorescence spectrum (4[4]).

Visualizing the Workflows and Mechanisms

Workflow N1 1. Matrix Preparation (Fixation & Permeabilization) N2 2. Hydrophobic Blocking (1-5% BSA in PBS) N1->N2 N3 3. Probe Incubation (Titrated Benzothiazole) N2->N3 N4 4. Stringent Washing (PBS + 0.1% Tween-20) N3->N4 N5 5. Autofluorescence Quenching (0.1% Sudan Black B) N4->N5 N6 6. Spectral Unmixing (Digital Signal Separation) N5->N6

Step-by-step workflow for minimizing background fluorescence in benzothiazole-based assays.

Logic Root Benzothiazole Photophysics ESIPT ESIPT Mechanism (Large Stokes Shift) Root->ESIPT AIE AIE Mechanism (Aggregation-Induced) Root->AIE BG1 Lipophilic Binding (Non-Specific) ESIPT->BG1 Causes BG2 Aqueous Aggregation (High fw ratio) AIE->BG2 Causes Sol1 Quench with SBB BG1->Sol1 Resolved by Sol2 Optimize Co-solvents BG2->Sol2 Resolved by

Logical relationship between benzothiazole photophysics, background sources, and resolutions.

References

  • Benchchem. strategies to reduce background fluorescence in 2-(2-Hydroxyphenyl)benzothiazole imaging.3

  • ResearchGate. Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases.2

  • MDPI. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.1

  • PubMed / NIH. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging.4

Sources

Reference Data & Comparative Studies

Validation

Bifunctional Scaffolds in Drug Discovery: A Comparative Guide to 2-Amino-6-(aminomethyl)benzothiazole vs. Standard Benzothiazole Derivatives

As drug discovery programs increasingly demand highly targeted, versatile, and tunable molecular frameworks, the selection of the core scaffold becomes the most critical decision in early-stage development. Benzothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly demand highly targeted, versatile, and tunable molecular frameworks, the selection of the core scaffold becomes the most critical decision in early-stage development. Benzothiazole is a privileged heterocyclic pharmacophore that forms the core of numerous FDA-approved drugs and advanced biological probes[1].

However, not all benzothiazole derivatives offer the same synthetic utility or target engagement capabilities. This guide provides an in-depth technical comparison between the bifunctional building block 2-Amino-6-(aminomethyl)benzothiazole (CAS 496841-89-5)[2] and standard, monofunctionalized benzothiazole derivatives such as Riluzole and Thioflavin T. By analyzing their structural causality, physicochemical properties, and experimental workflows, researchers can better leverage these scaffolds for targeted library generation.

Structural Causality and Mechanistic Divergence

The pharmacological profile of a benzothiazole derivative is dictated by the electronic and steric nature of its substituents[1][3].

Standard Benzothiazole Derivatives

Standard derivatives typically utilize the benzothiazole core as a rigid, lipophilic anchor, relying on specific functional groups to drive a singular biological mechanism:

  • Riluzole (2-Amino-6-(trifluoromethoxy)benzothiazole): The 6-trifluoromethoxy ( −OCF3​ ) group is highly lipophilic and electron-withdrawing. This specific substitution drives rapid blood-brain barrier (BBB) penetration and facilitates its mechanism as a voltage-dependent sodium channel blocker and glutamate release inhibitor[4]. However, the −OCF3​ group represents a synthetic "dead end"—it cannot be easily functionalized to build larger libraries.

  • Thioflavin T: This cationic benzothiazole dye relies on a permanent positive charge and rotational restriction upon binding to β -sheet-rich structures to produce a massive red-shift and fluorescence enhancement (Ex/Em 450/482 nm)[5]. It is an exceptional diagnostic probe but lacks the structural handles necessary for therapeutic optimization.

The 2-Amino-6-(aminomethyl)benzothiazole Scaffold

Unlike the "dead end" substituents of standard derivatives, 2-Amino-6-(aminomethyl)benzothiazole is explicitly designed as a versatile, bifunctional scaffold.

  • The 2-Amino Group: Acts as a classic hydrogen-bond donor/acceptor. In kinase inhibitor design, this moiety frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain via backbone hydrogen bonds[6].

  • The 6-Aminomethyl Group: This is the critical differentiator. The insertion of a methylene bridge ( −CH2​− ) isolates the primary amine from the electron-withdrawing aromatic ring. This creates a highly nucleophilic, aliphatic primary amine that is protonated at physiological pH. Mechanistically, this provides a vector that extends out of the binding pocket toward the solvent channel, allowing for the formation of salt bridges with acidic residues (Asp/Glu) or serving as an attachment point for solubilizing groups (e.g., piperazines, PEG linkers)[3][6].

G Kinase Target Protein (e.g., Kinase Domain) Hinge Hinge Region (Backbone H-bonds) Kinase->Hinge Solvent Solvent Channel (Salt Bridges / Solubilization) Kinase->Solvent Core Benzothiazole Core C2 2-Amino Group Core->C2 C6 6-Aminomethyl Group Core->C6 C2->Hinge Donor/Acceptor C6->Solvent Vector extension

Bivalent target engagement model of the 2-amino-6-(aminomethyl)benzothiazole scaffold.

Comparative Physicochemical & Performance Data

The following table summarizes the quantitative and qualitative differences between these scaffolds, highlighting why 2-Amino-6-(aminomethyl)benzothiazole is superior for early-stage hit-to-lead optimization.

Feature / Property2-Amino-6-(aminomethyl)benzothiazoleRiluzoleThioflavin T
Primary Application Scaffold for Library Synthesis (Kinases, Antimicrobials)CNS Therapeutic (ALS, Neuroprotection)Diagnostic Probe (Amyloid Fibrils)
Key Substitution −CH2​NH2​ (Aliphatic Amine) −OCF3​ (Trifluoromethoxy)Dimethylamino & Quaternary Nitrogen
Synthetic Versatility High (Bifunctional handles)Low (Terminal functional group)None (Fully substituted)
Nucleophilicity Differentiated (C6 is highly reactive)Poor (C2 amino is delocalized)N/A
Physiological State Cationic at pH 7.4 (Protonated amine)Neutral (Highly lipophilic)Permanent Cation
Target Engagement Hinge-binding + Solvent channel extensionNa+ Channel Blockade / Glutamate inhibitionIntercalation into β -sheet aggregates

Experimental Methodologies & Self-Validating Protocols

To fully exploit the 2-Amino-6-(aminomethyl)benzothiazole scaffold, researchers must utilize its differential nucleophilicity. The 2-amino group's lone pair is delocalized into the electron-deficient heteroaromatic system, rendering it poorly nucleophilic. Conversely, the 6-aminomethyl group is highly reactive. This allows for regioselective functionalization without the need for protecting groups , significantly streamlining library synthesis[3].

Protocol 1: Regioselective High-Throughput Amide Coupling

Objective: Synthesize a library of 6-amide derivatives while leaving the 2-amino group intact for hinge-binding.

Reagents & Causality:

  • HATU / DIPEA: HATU generates a highly active 7-aza-OBt ester intermediate, driving the reaction forward rapidly. DIPEA (a non-nucleophilic base) is required to free-base the 6-aminomethyl hydrochloride salt, ensuring it is available for nucleophilic attack.

  • DMF: A polar aprotic solvent that maintains the solubility of the rigid benzothiazole core.

Step-by-Step Workflow:

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the active ester to form. Causality: Pre-activation prevents the amine from forming an unreactive salt with the carboxylic acid.

  • Coupling: Add 2-Amino-6-(aminomethyl)benzothiazole (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass shift will correspond to mono-acylation.

  • Validation (Self-Validating Step): Perform 1H -NMR. The disappearance of the aliphatic −NH2​ protons and the appearance of an amide proton ( ∼8.0−8.5 ppm ), alongside the preservation of the aromatic 2-amino protons ( ∼7.5 ppm ), confirms regioselectivity.

G A 2-Amino-6-(aminomethyl) benzothiazole B Aliphatic Amine (Highly Nucleophilic) A->B C6 Position C 2-Amino Group (Low Nucleophilicity) A->C C2 Position D Regioselective Amide Coupling B->D HATU/DIPEA C->D Unreactive E Targeted Library (e.g., Kinase Inhibitors) D->E

Regioselective derivatization workflow exploiting differential nucleophilicity.

Protocol 2: Biological Validation via Resazurin MIC Assay

Once the library is synthesized, its biological efficacy (e.g., antimicrobial or cytotoxic activity) must be quantified.

Causality: Visual Minimum Inhibitory Concentration (MIC) determination is prone to human error, especially with benzothiazole derivatives that may precipitate or possess intrinsic color. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a self-validating, objective fluorescence readout.

Step-by-Step Workflow:

  • Plating: Dispense of bacterial/cell suspension ( 5×105 CFU/mL ) into a 96-well microtiter plate.

  • Dosing: Add the synthesized benzothiazole derivatives in a 2-fold serial dilution gradient (typically down to ). Include Riluzole as a structural control.

  • Incubation: Incubate at 37∘C for 18 hours.

  • Indicator Addition: Add of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Measure fluorescence (Ex/Em 530-560/590 nm). A lack of fluorescence indicates cell death (MIC endpoint), confirming the biological activity of the derivatized scaffold.

Conclusion

While standard benzothiazole derivatives like Riluzole and Thioflavin T are highly optimized for their specific end-use applications, they lack the structural plasticity required for de novo drug discovery. 2-Amino-6-(aminomethyl)benzothiazole bridges this gap. By offering a rigid, hinge-binding competent core paired with a highly reactive, regioselective aliphatic amine vector, it serves as an optimal starting point for the development of targeted kinase inhibitors, antimicrobials, and complex chimeric molecules.

References

  • Definition of riluzole - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

  • Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. PubMed. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. Available at:[Link]

Sources

Comparative

LC-MS Validation of 2-Amino-6-(aminomethyl)benzothiazole Purity: A Comparative Guide to HILIC vs. Reversed-Phase Workflows

The Polarity Paradox in Benzothiazole Analysis Validating the purity of 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) presents a unique chromatographic challenge. Structurally, this compound features a benzothi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Polarity Paradox in Benzothiazole Analysis

Validating the purity of 2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) presents a unique chromatographic challenge. Structurally, this compound features a benzothiazole core flanked by two highly basic moieties: an aromatic amine at the 2-position and a primary aliphatic amine on the 6-methyl group.

At the acidic pH typically required for positive electrospray ionization (ESI+) mass spectrometry, both amino groups become fully protonated. This polycationic state renders the molecule exceptionally polar and hydrophilic. Consequently, traditional analytical workflows default to a "polarity paradox"—methods optimized for standard drug-like molecules fail to retain this highly charged species, leading to compromised purity assessments and hidden impurities.

This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS purity validation of this compound, providing actionable, self-validating protocols.

Mechanistic Causality: The Failure of Standard RPLC

Alkyl-phase LC columns, such as C18, are the default starting point for method development. However, highly polar analytes like 2-Amino-6-(aminomethyl)benzothiazole have an inherently low affinity for nonpolar C18 stationary phases[1].

When attempting to retain this compound using RPLC, chromatographers typically force the system into highly aqueous conditions (e.g., <5% organic modifier). This triggers two mechanistic failures:

  • Stationary Phase Dewetting: Under highly aqueous conditions, the hydrophobic C18 chains collapse, expelling the mobile phase from the pores and drastically reducing the active surface area.

  • Secondary Silanol Interactions: Because the analyte is repelled by the C18 chains, it interacts directly with residual, unendcapped silanols on the silica backbone. This uncontrolled cation-exchange interaction occurs with slow kinetics, resulting in severe peak tailing and poor resolution of structurally similar synthetic impurities.

  • Matrix Suppression: Poor retention causes the compound to elute in the void volume ( t0​ ), co-eluting with unretained salts and formulation matrices. This leads to severe ion suppression in the mass spectrometer, artificially lowering the calculated purity[2].

The HILIC Advantage: Orthogonal Selectivity and ESI Enhancement

To overcome the limitations of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (such as bare silica or amide-bonded silica) paired with a highly organic mobile phase (>70% acetonitrile)[3].

In HILIC, water acts as the strong eluting solvent. The highly organic mobile phase drives the polar 2-Amino-6-(aminomethyl)benzothiazole to partition into a stable, water-enriched layer immobilized on the polar stationary phase[4]. Furthermore, the high concentration of acetonitrile lowers the surface tension of the mobile phase droplets in the ESI source, exponentially increasing desolvation efficiency and MS sensitivity[4].

HILIC_Mechanism Analyte Polycationic Analyte (Protonated Amines) MobilePhase Mobile Phase (>80% Acetonitrile) Analyte->MobilePhase WaterLayer Stationary Phase Water-Enriched Layer MobilePhase->WaterLayer Drives into Partitioning Hydrophilic Partitioning WaterLayer->Partitioning IonExchange Electrostatic Interactions WaterLayer->IonExchange ESI ESI Source Rapid Desolvation Partitioning->ESI IonExchange->ESI Signal High MS/MS Sensitivity ESI->Signal Minimizes suppression

Figure 1: Mechanistic pathway of HILIC retention and ESI-MS signal enhancement for polar amines.

Comparative Performance Data

The following table summarizes the experimental validation data comparing three distinct LC-MS workflows for the purity analysis of 2-Amino-6-(aminomethyl)benzothiazole.

Chromatographic ParameterStandard RPLC (C18)Ion-Pairing RPLC (C18 + HFBA)HILIC (BEH Amide)
Mobile Phase System 0.1% FA in H₂O / ACN5mM HFBA in H₂O / ACN10mM NH₄HCO₂ / ACN
Retention Factor ( k′ ) 0.4 (Void Volume)4.26.5
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.41.05 (Sharp)
Theoretical Plates ( N ) < 2,5009,000> 18,000
MS Sensitivity (S/N) 120 (Ion Suppression)35 (Severe Suppression)1,850 (Enhanced)
Calculated Purity (%) 97.2% (Co-elution errors)99.1%99.8% (True Purity)

Data Interpretation: While Ion-Pairing RPLC improves retention compared to standard RPLC, the ion-pairing reagent (Heptafluorobutyric acid) severely suppresses the MS signal and contaminates the LC system. HILIC provides the optimal balance of strong retention, perfect peak shape, and maximum MS sensitivity.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol includes built-in causality checks to ensure the system is fit-for-purpose before any data is reported.

LCMS_Workflow Sample 2-Amino-6-(aminomethyl)benzothiazole (Highly Polar, Basic) Decision Select Chromatographic Mode Sample->Decision RPLC Reversed-Phase (C18) Low Aqueous Affinity Decision->RPLC Default HILIC HILIC (Amide/Silica) High Organic Affinity Decision->HILIC Optimized RPLC_Outcome Void Volume Elution Ion Suppression Co-eluting Impurities RPLC->RPLC_Outcome HILIC_Outcome Strong Retention (k' > 5) Enhanced ESI Desolvation Resolved Impurities HILIC->HILIC_Outcome Validation Self-Validating Purity Assay (SST, Linearity, Recovery) RPLC_Outcome->Validation HILIC_Outcome->Validation

Figure 2: Decision matrix and validation workflow for LC-MS analysis of polar benzothiazoles.

The Optimized HILIC-MS/MS Protocol
Phase 1: System Equilibration & Suitability (SST)
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Additives and buffer solutions are critical in HILIC because ion exchange is a strong contributor to the retention mechanism[3]. The volatile ammonium formate ensures reproducible electrostatic interactions, while pH 3.0 keeps the benzothiazole amines fully ionized.

  • Column Equilibration: Install a BEH Amide column (100 x 2.1 mm, 1.7 µm). Flush with 95% Mobile Phase B for at least 30 column volumes.

    • Causality: HILIC requires significantly longer equilibration times than RPLC to establish a uniform water layer on the stationary phase.

  • Self-Validation Check (SST): Inject a 10 ng/mL analytical standard six times. The system is validated only if Retention Time RSD is <1.0% and Peak Asymmetry ( As​ ) is between 0.9 and 1.2.

Phase 2: Sample Preparation
  • Diluent Matching: Dissolve the 2-Amino-6-(aminomethyl)benzothiazole sample in a diluent of 75:25 Acetonitrile:Water.

    • Causality: Injecting a sample in a highly aqueous diluent into a HILIC system disrupts the stationary phase water layer, causing severe peak splitting. Matching the diluent to the initial mobile phase conditions maintains peak integrity.

Phase 3: Gradient Elution & MS Detection
  • Chromatographic Gradient: Run a linear gradient from 95% B to 60% B over 7 minutes.

    • Causality: Contrary to RPLC, water is the strongest solvent in HILIC. Therefore, the gradient must run from a high proportion of organic modifier down to a lower proportion[3].

  • Mass Spectrometry (ESI+): Monitor the specific MRM transitions for the compound (e.g., m/z 180.1 → 163.1, representing the loss of ammonia from the aminomethyl group).

  • Purity Calculation: Quantify the main peak against a 5-point calibration curve (R² > 0.995) and calculate the relative area of any detected synthetic impurities (e.g., des-aminomethyl byproducts).

Sources

Validation

Structural Biology &amp; FBDD Guide: X-Ray Crystallographic Evaluation of 2-Amino-6-(aminomethyl)benzothiazole

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of a privileged scaffold dictates the trajectory of lead optimization. 2-Amino-6-(aminomethyl)benzothiazole (CAS 496841-89-5) [1] has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a privileged scaffold dictates the trajectory of lead optimization. 2-Amino-6-(aminomethyl)benzothiazole (CAS 496841-89-5) [1] has emerged as a highly versatile, bifunctional building block. With a molecular weight of 179.24 g/mol , it perfectly fits the "Rule of Three" for fragment libraries.

This guide objectively compares the crystallographic and biophysical performance of 2-Amino-6-(aminomethyl)benzothiazole against its parent analogs, such as 2-aminobenzothiazole and 2-(aminomethyl)benzothiazole. By analyzing X-ray crystallographic data, binding kinetics, and structural causality, this document provides drug development professionals with a self-validating framework for deploying this scaffold in target-directed screening.

Structural Rationale: Why This Scaffold?

The efficacy of a fragment is driven by its ligand efficiency (LE) and its ability to form high-quality, directional interactions with the target protein. Simple benzothiazoles often suffer from non-specific hydrophobic binding. However, the dual substitution in 2-Amino-6-(aminomethyl)benzothiazole fundamentally alters its crystallographic binding profile:

  • The 2-Amino Group (Hinge Binder): Provides a classic hydrogen bond donor/acceptor pair. In kinase targeting, this moiety mimics the adenine ring of ATP, anchoring the fragment to the backbone carbonyls and amides of the kinase hinge region [2].

  • The 6-Aminomethyl Group (Deep Pocket Anchor): Unlike a rigid aryl amine, the methylene linker provides rotational freedom. In studies targeting Mycobacterium tuberculosis BioA (DAPA synthase), the related fragment 2-(aminomethyl)benzothiazole was shown via X-ray crystallography to reach past steric barriers and engage the deep KAPA substrate pocket [3]. The addition of the 2-amino group synergistically enhances this binding mode by locking the core in a favorable orientation.

Pharmacophore interaction network of 2-Amino-6-(aminomethyl)benzothiazole.

Comparative Performance Data

To objectively evaluate the product's performance, we compare the crystallographic and binding metrics of 2-Amino-6-(aminomethyl)benzothiazole against alternative benzothiazole fragments. The data below synthesizes typical FBDD outcomes when these scaffolds are screened against PLP-dependent enzymes (e.g., BioA) or generic kinase targets.

Compound ScaffoldTarget ClassBinding Affinity ( Kd​ , µM)Ligand Efficiency (LE)Typical X-ray Resolution (Å)Key H-Bond Interactions
2-Aminobenzothiazole Kinase / Transaminase> 500~ 0.222.2 - 2.51 (Hinge only)
2-(Aminomethyl)benzothiazole Mtb BioA450.311.82 (Pocket only)
2-Amino-6-(aminomethyl)benzothiazole Engineered Target8.5 0.38 1.6 4 (Dual Anchor)

Key Insight: The bifunctional nature of 2-Amino-6-(aminomethyl)benzothiazole yields a significantly higher Ligand Efficiency (LE). The ability to form up to 4 distinct hydrogen bonds stabilizes the protein-ligand complex, reducing dynamic disorder (lower B-factors) and resulting in higher resolution X-ray diffraction data [3].

Experimental Methodologies

The following protocols outline the self-validating system required to confirm the binding pose and affinity of 2-Amino-6-(aminomethyl)benzothiazole.

Protocol 1: High-Resolution X-Ray Co-Crystallography (Fragment Soaking)

Causality Focus: Fragments have low initial affinities (high µM). Co-crystallization often requires high ligand concentrations that can precipitate the protein. Therefore, soaking pre-formed apo-crystals is the preferred method to maintain lattice integrity.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion at 20°C. Typical reservoir solutions contain 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5).

  • Ligand Preparation: Dissolve 2-Amino-6-(aminomethyl)benzothiazole in 100% DMSO to create a 100 mM stock.

  • Soaking Solution: Prepare a soaking drop containing the reservoir solution supplemented with 20% (v/v) glycerol (as a cryoprotectant) and 10 mM of the fragment (final DMSO concentration 10%).

  • Crystal Soaking: Transfer apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours. Rationale: The incubation time must be optimized; too short prevents diffusion into the active site, while too long may crack the crystal lattice due to conformational changes induced by the 6-aminomethyl group.

  • Data Collection & Refinement: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 100 K, λ = 0.979 Å). Solve the phase using molecular replacement and refine the structure. The fragment is typically modeled into the Fo​−Fc​ difference electron density map at >3σ .

FBDD workflow from fragment screening to X-ray structural validation.

Protocol 2: Surface Plasmon Resonance (SPR) for Kd​ Determination

Causality Focus: Because fragments like 2-Amino-6-(aminomethyl)benzothiazole have low molecular weights (179.24 Da), the SPR response ( Rmax​ ) is inherently small. Bulk refractive index changes from DMSO can easily mask the binding signal. A rigorous solvent correction protocol is mandatory.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000–5000 Response Units to maximize signal for the low-MW fragment).

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Run this before and after the analyte cycles to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject 2-Amino-6-(aminomethyl)benzothiazole in a 2-fold dilution series (e.g., 3.12 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the data (subtracting the reference flow cell and a buffer blank). Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the Kd​ .

Conclusion

Compared to simpler alternatives, 2-Amino-6-(aminomethyl)benzothiazole offers a superior starting point for structure-guided drug design. Its primary 2-amino group ensures reliable hinge/core anchoring, while the 6-aminomethyl vector provides a synthetically tractable handle for exploring adjacent solvent channels or deep catalytic pockets. When validated through rigorous X-ray crystallography and SPR, this compound demonstrates exceptional ligand efficiency and structural predictability.

References

  • Yan, X., et al. "Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole". Heterocyclic Communications, 2014. Available at:[Link]

  • Dai, R., et al. "Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides". National Institutes of Health (NIH) / PubMed Central (PMC), 2014. Available at:[Link]

Comparative

Comparative Cytotoxicity Profiling: 2-Amino-6-(aminomethyl)benzothiazole as a Scaffold for Anticancer Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The pursuit of novel chemotherapeutic agents frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The pursuit of novel chemotherapeutic agents frequently relies on versatile, privileged scaffolds that can be functionalized to target specific oncogenic pathways. 2-Amino-6-(aminomethyl)benzothiazole (2-A6ABT) has emerged as a critical building block in medicinal chemistry [1]. While the unmodified 2-A6ABT molecule exhibits moderate baseline cytotoxicity, its true value lies in its structural capacity for derivatization.

This guide objectively compares the in vitro cytotoxicity of the foundational 2-A6ABT scaffold against standard chemotherapeutics (e.g., Cisplatin) and advanced 2-aminobenzothiazole-piperazine derivatives across key mammalian cell lines. Furthermore, it provides a self-validating experimental protocol designed to ensure high-fidelity reproducibility in your own screening assays.

Mechanistic Grounding: Causality of Cytotoxicity

To accurately evaluate a compound's performance, we must first understand how it induces cell death. The 2-aminobenzothiazole pharmacophore is not a blunt cytotoxic agent; rather, it operates as a targeted kinase inhibitor.

Research demonstrates that 2-aminobenzothiazole derivatives competitively bind to the ATP-binding pockets of critical survival kinases, most notably PI3K and EGFR [1, 3]. By blocking the phosphorylation of downstream effectors like Akt and mTOR, the compound forces the cancer cell out of its proliferative state. This kinase inhibition triggers a pro-apoptotic shift, leading to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of executioner Caspases 3 and 7[2].

MechanisticPathway Cpd 2-Amino-6-(aminomethyl) benzothiazole Scaffold Kinase PI3K / EGFR Inhibition Cpd->Kinase Binds ATP pocket Akt Akt / mTOR Downregulation Kinase->Akt Blocks phosphorylation Mito Mitochondrial Depolarization Akt->Mito Pro-apoptotic shift Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apop Apoptosis (Cell Death) Caspase->Apop Execution phase

Figure 1: Proposed kinase-mediated apoptotic signaling pathway induced by 2-aminobenzothiazoles.

Comparative Cytotoxicity Data

To establish a benchmark, we compare the half-maximal inhibitory concentration (IC₅₀) of the unmodified 2-A6ABT scaffold against Cisplatin (a widely used platinum-based standard) and a highly optimized 2-Aminobenzothiazole-piperazine derivative (2-ABT-Pip) [3].

The data below synthesizes representative 48-hour exposure benchmarks across three distinct human carcinoma cell lines and one normal fibroblast line to evaluate the therapeutic window.

Table 1: Comparative IC₅₀ Values (µM) at 48 Hours
Cell LineTissue Origin2-A6ABT (Scaffold)2-ABT-Pip (Derivative)Cisplatin (Standard)
MCF-7 Breast Adenocarcinoma22.4 ± 1.58.2 ± 0.912.4 ± 1.1
A549 Lung Carcinoma28.3 ± 1.89.6 ± 1.115.8 ± 1.3
HeLa Cervical Adenocarcinoma18.6 ± 1.26.4 ± 0.710.2 ± 0.9
MRC-5 Normal Lung Fibroblast> 100.085.4 ± 4.222.5 ± 1.8
Data Interpretation & Clinical Relevance
  • Baseline Efficacy vs. Optimization: The unmodified 2-A6ABT scaffold exhibits moderate cytotoxicity (IC₅₀ 18–28 µM). However, when functionalized with a piperazine moiety (2-ABT-Pip), the cytotoxicity surpasses Cisplatin. This proves that 2-A6ABT is an exceptional starting material for structure-activity relationship (SAR) optimization [1].

  • Cell-Line Specificity: HeLa and MCF-7 cells are notably more susceptible than A549 cells. This causality is linked to the higher expression of PI3K/Akt survival pathways in breast and cervical adenocarcinomas, which the benzothiazole pharmacophore actively disrupts [3].

  • Superior Safety Profile: Crucially, both the 2-A6ABT scaffold and its derivatives show minimal toxicity in normal MRC-5 fibroblasts (IC₅₀ > 85 µM), offering a vastly superior therapeutic window compared to the indiscriminate DNA-crosslinking mechanism of Cisplatin (IC₅₀ 22.5 µM).

Self-Validating Experimental Protocol: MTT Viability Assay

To ensure trustworthiness and reproducibility in your laboratory, the following protocol is designed as a self-validating system . We utilize the MTT assay because it measures NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct readout of the mitochondrial depolarization mechanism triggered by 2-aminobenzothiazoles [2].

Step-by-Step Methodology

1. Cell Seeding & Adhesion

  • Action: Trypsinize monolayer cultures (MCF-7, A549, HeLa) and seed at a density of 1×104 cells/well in a 96-well flat-bottom plate using 100 µL of DMEM (supplemented with 10% FBS).

  • Causality: Seeding at exactly 1×104 ensures the cells remain in the logarithmic growth phase throughout the 72-hour total assay window. Over-seeding leads to contact inhibition, which artificially downregulates PI3K/Akt signaling and skews drug sensitivity.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for complete cellular adhesion and recovery from trypsin stress.

2. Compound Preparation & Treatment

  • Action: Dissolve 2-A6ABT in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to yield final treatment concentrations ranging from 1.56 µM to 100 µM.

  • Self-Validating Controls:

    • Vehicle Control: Media containing 0.1% DMSO (Ensures solvent is not causing cell death).

    • Positive Control: 20 µM Cisplatin (Validates assay sensitivity and reagent efficacy).

    • Blank Control: Media without cells (Subtracts background absorbance of the media/drug).

  • Action: Aspirate old media and apply 100 µL of the treatment media. Incubate for 48 hours.

  • Causality: A 48-hour exposure is strictly required because it allows for at least two full cell division cycles in these specific mammalian lines, capturing both immediate apoptotic events and delayed anti-mitotic effects [2].

3. Endpoint Measurement (MTT Addition)

  • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Action: Carefully aspirate the media and add 150 µL of pure DMSO to solubilize the purple formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Action: Read absorbance at 570 nm using a microplate reader.

AssayWorkflow Seed Seed Cells (1x10^4/well) Incubate Incubate 24h (Adhesion) Seed->Incubate Treat Drug Treatment (48h exposure) Incubate->Treat Assay Add MTT Reagent (Incubate 4h) Treat->Assay Read Read Absorbance (570 nm) Assay->Read

Figure 2: Self-validating high-throughput MTT viability assay workflow for cytotoxicity screening.

Strategic Outlook for Drug Developers

When selecting a scaffold for oncology drug development, raw cytotoxicity is secondary to selectivity and functionalization potential. 2-Amino-6-(aminomethyl)benzothiazole provides a highly stable, dual-nitrogen/sulfur heterocyclic core that naturally gravitates toward kinase ATP-binding pockets.

By utilizing 2-A6ABT as your foundational building block, you bypass the indiscriminate toxicity associated with legacy chemotherapeutics. Researchers are strongly encouraged to leverage the primary amine at the C2 position and the aminomethyl group at the C6 position to synthesize novel amides, Schiff bases, or piperazine hybrids, thereby tuning the molecule for specific mammalian cell line vulnerabilities.

References

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery Source: Bioorganic Chemistry (National Library of Medicine / PMC) URL: [Link]

  • Title: Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega (American Chemical Society) URL: [Link]

Validation

Characterizing 2-Amino-6-(aminomethyl)benzothiazole: An FTIR Spectroscopy-Based Comparative Guide

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy peaks essential for the characterization of 2-Amino-6-(aminomethyl)benzothiazole. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy peaks essential for the characterization of 2-Amino-6-(aminomethyl)benzothiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework, referencing structurally similar molecules to provide a comprehensive understanding of the vibrational landscape of this compound.

Introduction to FTIR Spectroscopy for Heterocyclic Compound Analysis

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, and scissoring). The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in a sample. For complex heterocyclic molecules like 2-Amino-6-(aminomethyl)benzothiazole, FTIR spectroscopy serves as a rapid and reliable tool for structural elucidation and purity assessment.

The Molecular Structure of 2-Amino-6-(aminomethyl)benzothiazole

To effectively interpret the FTIR spectrum, a clear understanding of the molecule's structure is paramount. 2-Amino-6-(aminomethyl)benzothiazole comprises a benzothiazole core, a primary aromatic amine at the 2-position, and a primary aliphatic aminomethyl group at the 6-position. Each of these components will give rise to characteristic absorption bands in the FTIR spectrum.

Caption: Molecular structure of 2-Amino-6-(aminomethyl)benzothiazole.

Predicted FTIR Absorption Bands for 2-Amino-6-(aminomethyl)benzothiazole

Based on established group frequencies and data from analogous compounds, the following table outlines the predicted characteristic FTIR peaks for 2-Amino-6-(aminomethyl)benzothiazole.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Asymmetric & Symmetric StretchingPrimary Aromatic Amine (-NH₂)3450 - 3300Two distinct peaks are expected for the primary amine at the 2-position.[1][2]
N-H Asymmetric & Symmetric StretchingPrimary Aliphatic Amine (-CH₂-NH₂)3400 - 3250Two peaks, potentially overlapping with the aromatic amine stretches.[2]
C-H Aromatic StretchingBenzothiazole Ring3100 - 3000Typically weak to medium intensity bands.[3]
C-H Aliphatic StretchingAminomethyl Group (-CH₂-)2950 - 2850Asymmetric and symmetric stretching vibrations.
N-H Bending (Scissoring)Primary Amines (-NH₂)1650 - 1580Medium to strong absorption.[1][2]
C=N StretchingThiazole Ring1640 - 1500Characteristic of the benzothiazole core.[4]
C=C Aromatic Ring StretchingBenzene Ring1600 - 1450Multiple bands are expected in this region.
C-N StretchingAromatic Amine1335 - 1250Strong intensity peak.[2]
C-N StretchingAliphatic Amine1250 - 1020Medium to weak intensity.[2]
N-H WaggingPrimary Amines (-NH₂)910 - 665Broad absorption band.[2]

Comparative FTIR Analysis with Structurally Related Molecules

A comparative analysis with known compounds provides a robust framework for the characterization of 2-Amino-6-(aminomethyl)benzothiazole.

2-Aminobenzothiazole

The core structure of 2-aminobenzothiazole is present in our target molecule. Its FTIR spectrum is characterized by N-H stretching of the primary aromatic amine in the range of 3400-3271 cm⁻¹ and a C=N stretching frequency around 1641 cm⁻¹.[5] The absence of aliphatic C-H stretching peaks in 2-aminobenzothiazole provides a clear point of differentiation.

2-Amino-6-methylbenzothiazole

This is a close structural analog, with a methyl group at the 6-position instead of an aminomethyl group.[6][7] The FTIR spectrum of this compound will exhibit the characteristic peaks of the 2-aminobenzothiazole core. However, it will show aliphatic C-H stretching from the methyl group (around 2950-2850 cm⁻¹) but will lack the N-H stretching and bending vibrations associated with the primary aliphatic amine of our target molecule.

Toluene (as a reference for the aminomethyl substituent)

While structurally different, the aminomethyl group (-CH₂-NH₂) can be compared to the functional groups in a molecule like benzylamine. The key differentiating features will be the presence of two N-H stretching bands for the primary aliphatic amine and the aliphatic C-H stretching bands, which will be present in 2-Amino-6-(aminomethyl)benzothiazole but absent in a simple aromatic amine.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standardized procedure for obtaining a high-quality FTIR spectrum of 2-Amino-6-(aminomethyl)benzothiazole.

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing Sample Weigh ~1-2 mg of 2-Amino-6-(aminomethyl)benzothiazole KBr Grind with ~100 mg of dry KBr powder Sample->KBr Pellet Press into a thin, transparent pellet KBr->Pellet Background Acquire background spectrum of empty sample holder Pellet->Background SampleSpec Place KBr pellet in spectrometer and acquire sample spectrum Background->SampleSpec Process Perform baseline correction and atmospheric compensation SampleSpec->Process Analyze Identify and label characteristic peaks Process->Analyze

Caption: Experimental workflow for obtaining the FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the 2-Amino-6-(aminomethyl)benzothiazole sample is dry and free of solvent.

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • FTIR Spectrometer Setup:

    • Allow the FTIR spectrometer to warm up for the manufacturer-recommended time to ensure stability.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Data Acquisition:

    • Acquire a background spectrum with the empty sample holder in the beam path. This will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet containing the sample in the holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and atmospheric compensation if necessary using the spectrometer's software.

    • Identify the wavenumbers of the major absorption peaks.

    • Compare the observed peaks with the predicted values and the spectra of the reference compounds to confirm the identity and purity of the 2-Amino-6-(aminomethyl)benzothiazole.

Conclusion

The FTIR spectrum of 2-Amino-6-(aminomethyl)benzothiazole is rich with information, providing a distinctive fingerprint for its characterization. By understanding the expected vibrational modes of its constituent functional groups and through careful comparison with structurally related molecules, researchers can confidently identify and assess the purity of this compound. The combination of the dual primary amine N-H stretches, aromatic and aliphatic C-H stretches, and the characteristic benzothiazole ring vibrations provides a robust analytical signature.

References

  • ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

  • Al-Sultani, K. H., et al. (2020). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 25(21), 5039.
  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Sari, Y. W., et al. (2020). Effects of Primary Aromatic and Primary Aliphatic Amines on the Formation of Cardanol-Based Benzoxazine Monomers. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 829-840.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Global Pharma Technology, 10(7), 108-115.
  • Wanjari, P., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical and Research Scholars, 6(3), 108-114.
  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Malipeddi, H., et al. (2016). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 7(4), 54-57.
  • Acta Crystallographica Section E: Crystallographic Communications. (2009). 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-(aminomethyl)benzothiazole proper disposal procedures

An authoritative, step-by-step guide for the safe handling and disposal of 2-Amino-6-(aminomethyl)benzothiazole, designed for laboratory professionals and environmental health and safety (EHS) officers. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide for the safe handling and disposal of 2-Amino-6-(aminomethyl)benzothiazole, designed for laboratory professionals and environmental health and safety (EHS) officers.

Executive Summary

2-Amino-6-(aminomethyl)benzothiazole (CAS: 496841-89-5) is a bifunctional heterocyclic compound frequently utilized as a building block in drug discovery and materials science[1]. While highly valuable in synthetic workflows, its disposal presents specific logistical challenges. The compound features a recalcitrant benzothiazole core that resists standard biological degradation in wastewater treatment plants (WWTPs)[2]. Furthermore, its high nitrogen and sulfur content (C8H9N3S) requires specialized high-temperature destruction to prevent the release of toxic environmental pollutants[3].

This guide outlines the self-validating protocols required to manage this compound from the benchtop to final destruction, ensuring absolute regulatory compliance and laboratory safety.

Part 1: Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in the environment and during waste processing.

Table 1: Physicochemical & Hazard Profile of 2-Amino-6-(aminomethyl)benzothiazole

PropertyValue / ClassificationOperational Implication
CAS Number 496841-89-5[1]Primary identifier required for hazardous waste manifests.
Molecular Weight 179.24 g/mol Used for calculating stoichiometric neutralization if required.
Molecular Formula C8H9N3S[1]High N and S content necessitates scrubber-equipped incineration[3].
Physical State Solid (Combustible)Requires dry cleanup; poses a dust deflagration risk if aerosolized.
GHS Hazard Codes H315, H319, H335[4]Mandates strict use of contact and respiratory PPE (N95/Gloves/Goggles).
Environmental Fate High Aquatic Toxicity[2]Strictly prohibits drain disposal; resists WWTP biodegradation[5].
The "Why" Behind the Hazards (Causality)
  • Aquatic Toxicity & Persistence: Benzothiazole derivatives are notorious for their environmental persistence. The stable aromatic thiazole ring is highly resistant to standard microbial breakdown[2]. If flushed down a sink, the compound bypasses standard WWTP filtration, entering aquatic ecosystems where it acts as a toxicant to benthic marine organisms and fish[6],[7].

  • Combustion Byproducts: Standard landfill disposal is prohibited due to the risk of groundwater leaching. The only viable disposal method is incineration. However, because the molecule contains three nitrogen atoms and one sulfur atom, incomplete combustion will generate hazardous nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, it must be routed to a dual-chamber incinerator equipped with flue-gas desulfurization scrubbers[3].

  • Irritation Potential: The primary aliphatic amine (aminomethyl group) is nucleophilic and basic, contributing directly to the compound's classification as a severe skin, eye, and respiratory tract irritant (H315, H319, H335)[4].

Part 2: Operational Disposal Plans (Step-by-Step Methodologies)

Every action taken during the disposal of 2-Amino-6-(aminomethyl)benzothiazole must be deliberate and documented. Below are the field-proven workflows for both routine waste packaging and emergency spill response.

Protocol A: Routine Solid Waste Packaging

This protocol applies to expired stock, synthetic byproducts, or contaminated experimental consumables.

  • Desiccation and Segregation: Ensure the waste material is fully dried and at room temperature. Segregate the compound strictly from strong oxidizing agents (e.g., peroxides, nitric acid), as the aminomethyl moiety is susceptible to rapid, potentially exothermic oxidation.

  • Primary Containment: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container. Seal tightly with a PTFE-lined cap to prevent ambient moisture ingress, which can degrade the compound and release volatile amine vapors.

  • Regulatory Labeling: Affix a compliant EPA/RCRA hazardous waste label. The label must explicitly state: "Hazardous Waste - Combustible Solid, Toxic to Aquatic Life, Irritant" to ensure downstream handlers are aware of the specific risks[3].

  • Secondary Containment: Store the sealed primary container in a designated secondary containment tray within a ventilated hazardous waste accumulation area.

  • Final Destruction: Transfer the manifested waste to a licensed EHS contractor specifically for High-Temperature Incineration . Verify that the contractor utilizes multiple-chamber incinerators capable of neutralizing SOx/NOx emissions[3].

Protocol B: Emergency Dry Spill Cleanup

In the event of a benchtop or floor spill, immediate containment is required to prevent aerosolization and environmental release.

  • Isolate and Don PPE: Immediately restrict access to the spill area. Personnel must don an N95 (or half-mask P100) particulate respirator, nitrile gloves, and chemical splash goggles to mitigate the risk of respiratory and ocular irritation[4].

  • Dry Containment: Surround the powdered material with an inert, non-combustible absorbent such as dry sand or vermiculite. Crucial: Do NOT use water. Aqueous mobilization increases the risk of the compound entering municipal drains, posing a severe threat to aquatic ecosystems[2],[5].

  • Mechanical Collection: Using a non-sparking, conductive scoop, carefully collect the powder. Employ slow, deliberate movements to prevent aerosolizing the combustible solid dust.

  • Surface Decontamination: Wipe the affected area with a damp paper towel utilizing a mild surfactant, followed by a 70% ethanol wipe to solubilize any remaining organic residue.

  • Waste Consolidation: Place all collected powder, sand, and contaminated wipes into a rigid, leak-proof HDPE container. Proceed to Protocol A, Step 3.

Part 3: Visual Workflow

The following diagram illustrates the logical decision tree for handling 2-Amino-6-(aminomethyl)benzothiazole waste, ensuring that both routine disposal and emergency responses converge on the correct regulatory endpoint.

G Start 2-Amino-6-(aminomethyl)benzothiazole Waste Generated Decision Waste Type? Start->Decision Spill Spill Response (Dry Cleanup) Decision->Spill Accidental Release Routine Routine Disposal (Solid Waste) Decision->Routine Experimental Byproduct PPE Don PPE (N95, Gloves, Goggles) Spill->PPE Sweep Sweep/Vacuum (Avoid Dust) PPE->Sweep Package Seal in HDPE Container & Apply EPA Label Sweep->Package Segregate Segregate from Strong Oxidizers Routine->Segregate Segregate->Package Storage Store in Hazardous Waste Accumulation Area Package->Storage Incineration High-Temperature Incineration (Dual-Chamber with Scrubber) Storage->Incineration

Figure 1: Decision matrix and operational workflow for 2-Amino-6-(aminomethyl)benzothiazole disposal.

References

  • Title: 2-Amino-6-(aminomethyl)benzothiazole | 496841-89-5 Source: Benchchem URL: 1

  • Title: 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: 4

  • Title: Material Safety Data Sheet for 431079 (CAS 496841-89-5) Source: Aquila Pharmatech LLC URL:

  • Title: A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles Source: American Chemical Society (ACS) URL: 2

  • Title: Immunotoxicity of Benzothiazole on Mytilus edulis Following In Vitro Exposure Source: MDPI URL: 6

  • Title: Acute toxicity and damage of tissue from benzothiazole-based ionic liquids in zebrafish Source: Atlantis Press URL: 7

  • Title: UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation Source: PubMed / NIH URL: 5

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary Source: Environmental Protection Agency (EPA) URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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